BRD5631
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H35N3O4 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[(4S,7S,8S)-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C30H35N3O4/c1-20-17-31-21(2)19-37-27-15-14-25(16-26(27)30(35)33(3)18-28(20)36-4)32-29(34)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-16,20-21,28,31H,17-19H2,1-4H3,(H,32,34)/t20-,21-,28+/m0/s1 |
InChI Key |
XGMSCYLPQZMHLL-YHGPEZAFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BRD5631: A Technical Guide to an mTOR-Independent Autophagy Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a novel small-molecule probe, identified through diversity-oriented synthesis, that potently enhances autophagy.[1][2] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1] Dysregulation of this pathway is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2]
A key feature of this compound is its ability to induce autophagy through a mechanism independent of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[3] This characteristic distinguishes it from well-known autophagy inducers like rapamycin and allows for the modulation of autophagy without the potential confounding effects of mTOR inhibition.[2][3] this compound has emerged as a valuable tool for studying the intricacies of mTOR-independent autophagy and holds therapeutic potential for diseases associated with impaired autophagic function.[1][4]
Mechanism of Action
This compound enhances autophagy through an mTOR-independent signaling pathway.[1][2] While its precise molecular target is yet to be fully elucidated, its activity is dependent on the core autophagy machinery, as evidenced by the lack of effect in cells deficient in essential autophagy-related genes like Atg5.[2]
The key characteristics of this compound's mechanism of action are:
-
mTOR-Independence : Treatment with this compound does not affect the phosphorylation levels of downstream targets of mTORC1, such as S6K1 and ULK1.[2][5] This confirms that its mechanism is distinct from classical mTOR-dependent autophagy induction.
-
Induction of Autophagosome Formation : this compound stimulates the formation of new autophagosomes.[6] This is supported by an increase in the number of GFP-LC3 puncta and elevated levels of LC3-II.[6][7]
-
Enhancement of Autophagic Flux : Studies using lysosomal inhibitors like Bafilomycin A1 have shown that this compound increases autophagic flux, indicating that the observed accumulation of autophagosomes is due to increased formation rather than a blockage of their degradation.[6]
-
Rescue of Autophagy Defects : this compound has been shown to rescue autophagy defects associated with the Crohn's disease-associated T300A variant of the ATG16L1 gene.[1] This variant renders the ATG16L1 protein more susceptible to caspase-mediated cleavage, leading to impaired autophagy, which this compound can counteract.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from cellular assays investigating the effects of this compound.
| Parameter | Assay | Cell Line | This compound Treatment | Expected Outcome |
| Autophagosome Formation | GFP-LC3 Puncta Formation | HeLa (stably expressing GFP-LC3) | 10 µM, 4 hours | Significant increase in GFP-LC3 puncta per cell.[7] |
| LC3 Lipidation | Western Blot | Mouse Embryonic Fibroblasts (MEFs, Atg5+/+) | 10 µM, 48 hours | Substantial increase in LC3-II levels.[7] |
| Autophagic Flux | mCherry-GFP-LC3 Assay | Not specified | Not specified | Increase in the number of autolysosomes (mCherry+/GFP- puncta).[4] |
| Protein Aggregate Clearance | eGFP-HDQ74 Aggregate Clearance | MEFs (Atg5+/+) | 10 µM, 48 hours | Significant reduction in the number of cells with mutant huntingtin aggregates.[7] |
| Neuroprotection | TUNEL Assay | NPC1 hiPSC-derived neurons | 10 µM, 3 days | Significant reduction in cell death.[7] |
| Anti-inflammatory Effect | ELISA | Immortalized murine bone marrow-derived macrophages | 10 µM, 24 hours | Reduction in IL-1β secretion.[7] |
| Cytotoxicity Profile | ||||
| Cell Line | Concentration | Incubation Time | Assay | Cytotoxicity Observation |
| HeLa | 10 µM | 72 hours | CellTiter-Glo | <10% effect on cell viability.[7] |
| Host cells for bacterial replication assay | 10 µM | Not specified | Not specified | No cytotoxicity observed at the concentration used for the clearance assay.[7] |
Experimental Protocols
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
-
Cell Seeding : Seed HeLa cells stably expressing GFP-LC3 in 96-well imaging plates at a density that results in 50-70% confluency at the time of imaging.[7]
-
Compound Treatment : Treat cells with 10 µM this compound. Include a vehicle control (DMSO) and a positive control (e.g., rapamycin or starvation medium).[7] Incubate for the desired time (e.g., 4 hours).[7]
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Staining : Wash cells with PBS and stain nuclei with DAPI.[8]
-
Imaging : Acquire images using a fluorescence microscope or a high-content imaging system.[7]
-
Quantification : Use automated image analysis software to quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates autophagy induction.[7][8]
Western Blot for LC3-II and p62
This method biochemically assesses autophagy by detecting the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.
-
Cell Treatment and Lysis : Treat cells with this compound (e.g., 10 µM for 48 hours).[7] To assess autophagic flux, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 4 hours of incubation.[6] Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.[8]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[8] Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[9]
-
Incubate with a primary antibody against LC3B overnight at 4°C.[9] For p62, follow the manufacturer's recommendations.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detect the signal using an ECL substrate.[9]
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).[9]
-
-
Data Analysis : Quantify band intensities using densitometry software. An increase in the LC3-II/loading control ratio indicates an increase in autophagosomes.[9] A further increase in LC3-II levels in the presence of a lysosomal inhibitor compared to the inhibitor alone signifies an active autophagic flux.[7] Note that this compound may transcriptionally upregulate p62, which can complicate its use as a sole marker for autophagic flux with this compound.[7]
Visualizations
Caption: Proposed signaling pathway of this compound-induced autophagy.
Caption: Experimental workflow for the characterization of this compound.
References
BRD5631: A Technical Guide to mTOR-Independent Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a conserved catabolic process essential for cellular homeostasis, involving the degradation and recycling of cellular components through the lysosomal pathway.[1] Its dysregulation is implicated in numerous human diseases, including neurodegeneration, cancer, and inflammatory conditions.[1] A primary regulator of autophagy is the mechanistic target of rapamycin (B549165) (mTOR), which, when active, suppresses the pathway.[2] While mTOR inhibitors like rapamycin are well-established autophagy inducers, they can have widespread effects on other cellular processes such as cell growth and proliferation.[3][4]
This has spurred the discovery of small molecules that induce autophagy through mTOR-independent pathways, offering alternative therapeutic strategies.[1] This technical guide focuses on BRD5631, a novel small-molecule probe discovered through diversity-oriented synthesis, that potently enhances autophagy via an mTOR-independent mechanism.[1][3][5] this compound has been shown to modulate various cellular disease phenotypes, including those related to protein aggregation, bacterial replication, and inflammation, making it a valuable tool for research and a potential starting point for therapeutic development.[1][6][7]
Mechanism of Action: An mTOR-Independent Pathway
This compound enhances autophagy without inhibiting the mTOR signaling pathway.[3] This has been confirmed by observations that this compound treatment does not significantly affect the phosphorylation levels of downstream targets of mTOR, such as S6K1 or ULK1.[1] While its precise molecular target has not yet been fully elucidated, its mechanism is distinct from classical inducers.[1][8][9] The activity of this compound is dependent on the core autophagy machinery, as its effects are nullified in cells deficient in essential autophagy-related genes like Atg5.[3]
Notably, this compound has been shown to rescue autophagy defects associated with the Crohn's disease-associated T300A variant of the ATG16L1 gene, suggesting it may act downstream or parallel to this protein complex.[10]
Data Presentation
The efficacy of this compound has been quantified across various cellular assays and disease models.
Table 1: Efficacy of this compound in Cellular Disease Models
| Cell Model | Disease Context | Treatment Concentration & Duration | Outcome |
| NPC1 hiPSC-derived neurons | Niemann-Pick Type C1 | 10 µM, 3 days | Significantly reduced cell death (TUNEL assay). Efficacy observed at a 10-fold lower concentration than Carbamazepine (CBZ).[6] |
| Atg5+/+ MEFs | Huntington's Disease | 10 µM, 48 hours | Significantly reduced the percentage of cells with mutant huntingtin (eGFP-HDQ74) aggregates.[6] |
| Splenic CD11b+ macrophages (from ATG16L1 T300A knock-in mice) | Crohn's Disease | Not specified | Significantly reduced the elevated IL-1β secretion associated with the risk allele.[6] |
Table 2: Effects of this compound on Autophagy Markers
| Assay | Cell Line | Key Observation |
| GFP-LC3 Puncta Formation | HeLa | Treatment with 10 µM this compound increases the number of GFP-LC3 punctae per cell, indicating autophagosome formation.[6][11] |
| Western Blot (LC3-II) | HeLa | Increased levels of LC3-II.[12] |
| Autophagic Flux (mCherry-GFP-LC3) | HeLa | Increases the number of autolysosomes (GFP-/mCherry+ punctae), confirming enhanced autophagic flux.[11] |
| Autophagic Flux (Western Blot with Bafilomycin A1) | HeLa | This compound increases LC3-II levels above those observed with Bafilomycin A1 alone, indicating stimulation of new autophagosome formation.[12] |
| DQ-BSA Assay | Not specified | Increased dequenched BSA fluorescence, signifying enhanced lysosomal degradation.[11] |
Table 3: Comparative Profile of Autophagy Inducers
| Compound | Mechanism of Action | Typical Concentration | Key Effects |
| This compound | mTOR-independent | 10 µM | Induces GFP-LC3 puncta, increases LC3-II, promotes clearance of mutant huntingtin.[8] |
| Rapamycin | mTOR-dependent (allosteric mTORC1 inhibitor) | 10 nM - 1 µM | Induces autophagosome formation, decreases p62 levels.[8] |
| Torin 1 | mTOR-dependent (ATP-competitive mTOR inhibitor) | 250 nM - 1 µM | Potent induction of autophagy, inhibits mTORC1 and mTORC2.[8] |
| SMER28 | mTOR-independent | 10 - 50 µM | Increases autophagosome synthesis, enhances clearance of mutant huntingtin and α-synuclein.[7][8] |
| Trehalose | mTOR-independent (induces lysosomal stress) | Not specified | Promotes clearance of mutant huntingtin, activates autophagy genes via TFEB.[7] |
Table 4: Cell Viability and Cytotoxicity
| Cell Line | Assay | Concentration Range (µM) | Duration (hours) | Result |
| Primary Cortical Neurons | MTT Assay | 1, 5, 10, 20 | 24, 48 | No significant toxicity up to 10 µM at 24h.[13] |
| Primary Human Monocyte-Derived Macrophages | LDH Release Assay | 1, 5, 10, 20 | 24 | No significant increase in LDH release up to 20 µM.[13] |
| Host cells for bacterial replication assay | Not specified | 10 | Not specified | No cytotoxicity observed at the concentration used for the clearance assay.[9] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay is used to visualize and quantify the formation of autophagosomes.[6][14]
-
Objective: To identify and quantify the induction of autophagy by monitoring the relocalization of GFP-LC3 from a diffuse cytosolic pattern to discrete puncta representing autophagosomes.
-
Methodology:
-
Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 into 384-well or 96-well plates (e.g., 5,000 cells/well) and allow them to adhere for 16-24 hours.[6][14]
-
Compound Treatment: Treat cells with this compound (e.g., in an 8-point dose-response format, typically up to 10 µM) or controls (e.g., DMSO as negative control, PI-103 at 2.5 µM as positive control) for a specified duration (e.g., 4 hours).[6][8]
-
Fixation and Staining: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize if necessary and counterstain nuclei with a DNA dye like Hoechst or DAPI.[8][14]
-
Imaging: Acquire images using a high-content automated fluorescence microscope, capturing both the GFP and DAPI channels.[14]
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the number of GFP punctae per cell. An increase in the average number of punctae indicates autophagy induction.[14]
-
Western Blot for LC3-II and p62/SQSTM1
This biochemical assay measures the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes, and the degradation of the autophagy receptor p62/SQSTM1.
-
Objective: To quantify changes in the levels of key autophagy marker proteins.
-
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13][14]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. A loading control (e.g., GAPDH or β-actin) must be used.[13][14]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Quantification: Quantify band intensities using densitometry to determine the LC3-II/LC3-I ratio and p62 levels relative to the loading control.[13]
-
Autophagic Flux Assay
This is the gold standard for measuring autophagy activity, distinguishing between the induction of autophagosome formation and a blockage of their degradation.[4]
-
Objective: To measure the rate of autophagosome formation and degradation.
-
Methodology:
-
Treatment Groups: Prepare four treatment groups: (1) Vehicle (DMSO), (2) this compound (e.g., 10 µM), (3) Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine), and (4) this compound plus the lysosomal inhibitor.[4]
-
Incubation: Treat cells for a total duration of 2-4 hours. The lysosomal inhibitor is typically added for the last 2-4 hours of the treatment period.[4][14]
-
Analysis: Harvest cells and perform a Western blot for LC3 as described above.
-
Interpretation: A significant further increase in LC3-II levels in the co-treatment group (this compound + inhibitor) compared to the inhibitor alone indicates a true induction of autophagic flux.[4]
-
Mutant Huntingtin (eGFP-HDQ74) Clearance Assay
-
Objective: To determine if this compound promotes the clearance of an autophagic cargo associated with neurodegenerative disease.[6]
-
Methodology:
-
Cell Lines: Use autophagy-competent (Atg5+/+) and autophagy-deficient (Atg5-/-) Mouse Embryonic Fibroblasts (MEFs).[6]
-
Transfection: Transfect MEFs with a construct expressing mutant huntingtin fused to eGFP (eGFP-HDQ74).[6]
-
Treatment: Treat transfected cells with either DMSO (control) or this compound (10 µM) for 48 hours.[6]
-
Quantification: Quantify the percentage of eGFP-positive cells containing visible eGFP-HDQ74 aggregates by fluorescence microscopy. A reduction in aggregates in Atg5+/+ cells, but not in Atg5-/- cells, indicates autophagy-dependent clearance.[6]
-
TUNEL Assay for Apoptosis in NPC1 Neurons
-
Objective: To assess the ability of this compound to rescue cell death in a neuronal model of Niemann-Pick Type C1 (NPC1) disease.[6][11]
-
Methodology:
-
Cell Culture: Culture human induced pluripotent stem cell (hiPSC)-derived neurons from an NPC1 patient.[6]
-
Treatment: Treat neurons with this compound (10 µM) or controls (DMSO negative, 100 µM Carbamazepine positive) for 3 days.[6][11]
-
TUNEL Staining: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation. This involves fixing and permeabilizing the cells, followed by incubation with a reaction mixture containing TdT enzyme and a fluorescently labeled dUTP.[11]
-
Quantification: Quantify the percentage of TUNEL-positive nuclei to determine the level of apoptosis. A decrease in TUNEL-positive cells indicates a neuroprotective effect.[6][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. News and insights | Broad Institute [broadinstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
BRD5631: A Technical Guide to an mTOR-Independent Autophagy Enhancer
A Comprehensive Overview of the Discovery, Mechanism, and Application of a Novel Small-Molecule Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a novel small-molecule probe that has been identified as a potent enhancer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3] Discovered through diversity-oriented synthesis (DOS), this compound stands out due to its mechanism of action, which is independent of the well-characterized mTOR (mechanistic target of rapamycin) signaling pathway.[3][4][5] This unique property makes it an invaluable tool for studying alternative routes of autophagy induction and holds therapeutic potential for a range of human diseases linked to autophagy dysregulation, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental applications of this compound.
Discovery and Synthesis
The discovery of this compound was the result of a high-throughput screening campaign of a 59,541-compound library derived from diversity-oriented synthesis.[4] The screen utilized a cell-based imaging assay with HeLa cells stably expressing GFP-LC3, where the formation of GFP-LC3 punctae serves as a quantitative measure of autophagy induction.[4]
While the specific chemical structure and a detailed synthesis protocol for this compound are not publicly available, it is known to be a complex heterocyclic compound.[4] Its origin from a DOS platform highlights a strategy focused on generating a wide array of molecular skeletons to explore novel biological functions.[4][6]
Mechanism of Action: An mTOR-Independent Pathway
A key feature of this compound is its ability to induce autophagy without inhibiting the mTOR signaling pathway.[1][3] This was confirmed by the observation that treatment with this compound did not significantly alter the phosphorylation levels of mTORC1 downstream targets, such as S6K1 and ULK1.[3][7] The precise molecular target of this compound has not yet been fully elucidated.[1][2][4] However, its activity is dependent on the core autophagy machinery, as its effects are nullified in cells deficient in essential autophagy-related genes like Atg5.[2][8]
This compound is proposed to act on an unknown target or targets that initiate a signaling cascade leading to the formation of autophagosomes.[8][9] This distinct mechanism allows for the modulation of autophagy without the potential confounding effects of mTOR inhibition on other cellular processes like cell growth and proliferation.[2]
Data Presentation
The biological activity of this compound has been characterized across various cellular models and assays. The following tables summarize the key quantitative data.
| Assay | Cell Line/Model | Concentration | Duration | Observed Effect |
| Autophagy Induction | ||||
| GFP-LC3 Punctae Formation | HeLa cells | 10 µM | 4 hours | Increased number of GFP punctae per cell.[3][4][8] |
| LC3-II Levels | HeLa cells | 10 µM | 48 hours | Increased levels of LC3-II.[4] |
| Autophagic Flux (mCherry-GFP-LC3) | HeLa cells | 10 µM | Not Specified | Increased number of autolysosomes (GFP-/mCherry+ punctae).[9] |
| DQ-BSA Assay | Not Specified | 10 µM | Not Specified | Increased dequenched BSA fluorescence, indicating enhanced lysosomal degradation.[9] |
| Disease Model Efficacy | ||||
| Mutant Huntingtin Clearance | Atg5+/+ Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 48 hours | Promoted clearance of eGFP-HDQ74 aggregates.[4][10] |
| NPC1-Induced Cell Death | NPC1 hiPSC-derived neurons | 10 µM | 3 days | Significantly reduced cell death (quantified by TUNEL assay).[4][10] |
| IL-1β Secretion | ATG16L1 T300A knock-in mouse macrophages | Not Specified | Not Specified | Suppressed elevated IL-1β secretion.[4][6][10] |
| Bacterial Clearance | HeLa cells | 10 µM | 3 hours pre-treatment | Enhanced clearance of Salmonella.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.[3][11]
-
Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 in 384-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.[10][11]
-
Compound Treatment: Treat cells with this compound at desired concentrations (e.g., an 8-point dose-response curve starting from 20 µM) or a vehicle control (DMSO). Include a positive control such as PI-103 (2.5 µM) or starvation.[3][11]
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[3][11]
-
Staining and Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Stain nuclei with Hoechst or DAPI.[8][11]
-
Imaging: Acquire images using a high-content fluorescence microscope.[11]
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the number of GFP punctae per cell. An increase in the average number of punctae per cell indicates autophagy induction.[11]
Autophagic Flux Assay by Western Blot
This protocol measures autophagic flux by assessing the accumulation of the lipidated form of LC3 (LC3-II) in the presence and absence of a lysosomal inhibitor.[11]
-
Cell Plating: Plate cells (e.g., HeLa, MEFs) in 6-well plates and grow to 70-80% confluency.[11]
-
Treatment Groups: Prepare four treatment groups:
-
Vehicle (DMSO)
-
This compound (e.g., 10 µM)
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM)
-
This compound + Lysosomal inhibitor[11]
-
-
Incubation: Treat cells with this compound or vehicle for a specified time (e.g., 4 hours). Add the lysosomal inhibitor for the last 2-4 hours of the incubation period.[11]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.[12]
-
Western Blotting:
-
Analysis: Quantify the band intensity for LC3-II and normalize it to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.[11]
Mutant Huntingtin Clearance Assay
This assay assesses the ability of this compound to clear pathogenic protein aggregates.[8][10]
-
Cell Culture and Transfection: Seed autophagy-competent (Atg5+/+) and autophagy-deficient (Atg5-/-) MEFs. Transfect the cells with a vector expressing mutant huntingtin fused to eGFP (eGFP-HDQ74).[8][10]
-
Compound Treatment: After 24 hours, treat the cells with 10 µM this compound or a vehicle control.[8]
-
Imaging and Quantification: Fix the cells and stain the nuclei with DAPI. Acquire images using a fluorescence microscope and quantify the percentage of eGFP-positive cells that contain visible aggregates.[8] A decrease in the percentage of aggregate-containing cells in the Atg5+/+ line, but not in the Atg5-/- line, indicates autophagy-dependent clearance.[8][13]
IL-1β Secretion Assay
This protocol evaluates the effect of this compound on inflammatory cytokine production.[4][13]
-
Cell Priming: Prime bone marrow-derived macrophages (BMDMs) or a similar myeloid cell line with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce pro-IL-1β expression.[13]
-
Compound Treatment: Wash the cells to remove LPS and then treat with this compound or a vehicle control.[13]
-
Inflammasome Activation: After a pre-incubation with this compound (e.g., 1 hour), stimulate the cells with an inflammasome activator such as ATP (e.g., 5 mM) for 30-60 minutes.[13]
-
Supernatant Collection and Analysis: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit.[4][12]
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mTOR-independent autophagy pathway activated by this compound.
Experimental Workflow
Caption: Workflow for the discovery and validation of this compound.
Logical Relationships in Experimental Design
Caption: Logical flow of experiments to characterize this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
BRD5631: A Small-Molecule Probe for mTOR-Independent Autophagy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis.[1] Dysregulation of this pathway is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1] Autophagy can be induced through both mTOR-dependent and mTOR-independent pathways.[1] While the mTOR-dependent pathway is a primary regulator in response to nutrient status, mTOR-independent pathways offer alternative therapeutic targets.[1] BRD5631 is a novel small-molecule probe, derived from diversity-oriented synthesis, that enhances autophagy through an mTOR-independent mechanism.[1][2][3] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative effects, and detailed experimental protocols for its use in research.
Mechanism of Action: An mTOR-Independent Pathway
A key feature of this compound is its ability to induce autophagy without inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][4] This is significant as chronic mTOR inhibition can have undesirable side effects.[1] The precise molecular target of this compound remains to be fully elucidated, but its activity is dependent on the core autophagy machinery.[1][2] Notably, this compound has been shown to rescue autophagy defects associated with the Crohn's disease-associated T300A variant of the ATG16L1 gene.[1] This variant makes the ATG16L1 protein more susceptible to caspase-mediated cleavage, leading to impaired autophagy.[1]
Studies have confirmed that this compound does not affect the phosphorylation levels of mTORC1 substrates such as S6 kinase, distinguishing its mechanism from that of mTOR inhibitors like rapamycin.[5][6]
Quantitative Data on this compound's Autophagic Activity
The efficacy of this compound in inducing autophagy has been quantified through various cellular assays. The following tables summarize the key findings.
Table 1: Effect of this compound on GFP-LC3 Puncta Formation
| Cell Line | Treatment | Result |
|---|
| HeLa | 10 µM this compound for 4 hours | Significant increase in GFP-LC3 puncta per cell[1] |
Table 2: Effect of this compound on LC3-II and p62 Levels
| Cell Line | Treatment | LC3-II Levels | p62 Levels |
|---|---|---|---|
| HeLa | 10 µM this compound for 48 hours | Increased | Not reported[1] |
| Atg5+/+ MEFs | 10 µM this compound | Substantially increased | Increased (due to transcriptional upregulation)[1] |
| Atg5-/- MEFs | 10 µM this compound | No detectable effect | No detectable effect[1] |
Table 3: Effect of this compound on IL-1β Secretion
| Cell Type | Treatment | Result |
|---|
| ATG16L1 T300A knock-in murine macrophages | this compound | Significantly reduced elevated IL-1β levels[1] |
Table 4: Effect of this compound on Primary Cell Viability
| Cell Type | Assay | Concentration (µM) | Incubation Time (h) | Result |
|---|---|---|---|---|
| Primary Cortical Neurons | MTT Assay | 1, 5, 10, 20 | 24, 48 | No significant toxicity up to 10 µM at 24h. Mild reduction in viability at 20 µM after 48h.[4] |
| Primary Human Monocyte-Derived Macrophages (hMDMs) | LDH Release Assay | 1, 5, 10, 20 | 24 | No significant increase in LDH release up to 20 µM.[4] |
| Primary Mouse Splenic CD11b+ Macrophages | Trypan Blue Exclusion | 10 | 24 | >95% viability.[4] |
| Primary Human Small Airway Epithelial Cells | AlamarBlue Assay | 1, 5, 10 | 48 | No significant effect on cell viability.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the characterization of this compound.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.[1]
Protocol:
-
Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 in 96-well plates at a density that allows for individual cell analysis.[1]
-
Compound Treatment: Treat cells with a dose-response range of this compound or a single concentration (e.g., 10 µM) for a specified time (e.g., 4 hours).[1]
-
Fixation: Fix cells with 4% paraformaldehyde.[1]
-
Staining: Stain nuclei with DAPI.[1]
-
Imaging: Acquire images using a fluorescence microscope.[1]
-
Quantification: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. An increase in the number of puncta per cell indicates autophagy induction.[5]
Western Blot for LC3 and p62
This biochemical assay quantifies the levels of lipidated LC3 (LC3-II) and the autophagy substrate p62.[7]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel and transfer proteins to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.[4][5] Use a loading control such as GAPDH or β-actin.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an appropriate chemiluminescent substrate.[5]
-
-
Data Analysis: Quantify band intensities to determine the LC3-II/LC3-I ratio and p62 levels.[4] An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome number, while a decrease in p62 suggests increased autophagic flux.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
This assay is used to quantify the secretion of the pro-inflammatory cytokine IL-1β.
Protocol:
-
Cell Culture and Treatment: Culture primary macrophages (e.g., hMDMs or splenic macrophages) and treat with a stimulus (e.g., LPS) in the presence or absence of this compound for 24 hours.[4]
-
Supernatant Collection: Collect the cell culture supernatant.[4]
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[4]
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to a standard curve.[1]
Logical Flow of this compound Characterization
The investigation of this compound's role in cellular homeostasis follows a logical progression of experiments.
Conclusion
This compound represents a significant advancement in the field of autophagy research.[1] Its ability to enhance autophagy through an mTOR-independent pathway makes it a valuable tool for dissecting the complexities of this fundamental cellular process.[1][2] Furthermore, its efficacy in cellular models of diseases such as Crohn's disease and Niemann-Pick Type C1 highlights its potential as a lead compound for the development of novel therapeutics.[8][9] The data and protocols presented in this guide are intended to facilitate further investigation into the biological functions and therapeutic applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
BRD5631: A Promising Modulator of Autophagy with Therapeutic Potential in Neurodegenerative and Inflammatory Diseases
A Technical Overview for Researchers and Drug Development Professionals
BRD5631, a novel small-molecule probe derived from diversity-oriented synthesis, has emerged as a significant tool in the study of cellular autophagy. Its unique ability to induce autophagy through a mechanism independent of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway has positioned it as a promising therapeutic candidate for a range of diseases characterized by protein aggregation and inflammation.[1][2] This technical guide synthesizes the current understanding of this compound's potential applications, detailing key experimental findings and methodologies.
Therapeutic Potential in Neurodegenerative Disorders
The accumulation of toxic protein aggregates is a central pathological feature of many neurodegenerative diseases.[3] this compound's capacity to enhance autophagy, the cellular process responsible for clearing damaged organelles and protein aggregates, makes it a compelling candidate for therapeutic intervention in these conditions.[1]
Preclinical studies have demonstrated the potential of this compound in models of several neurodegenerative diseases:
-
Niemann-Pick Type C1 (NPC1) Disease: In induced pluripotent stem cell (hiPSC)-derived neurons from NPC1 patients, this compound significantly reduced cell death.[4] Notably, it demonstrated efficacy at a concentration tenfold lower than carbamazepine, an established autophagy enhancer.[4]
-
Huntington's Disease: this compound has been shown to promote the clearance of mutant huntingtin (eGFP-HDQ74) aggregates in mouse embryonic fibroblasts (MEFs).[4]
-
Alzheimer's and Parkinson's Diseases: The compound is highlighted as a valuable tool for investigating autophagy modulation in Alzheimer's and Parkinson's disease models, with protocols developed to assess its neuroprotective effects against amyloid-β toxicity and its ability to clear α-synuclein aggregates.[1]
Potential in Inflammatory Conditions
Dysregulated autophagy has been implicated in the pathogenesis of inflammatory diseases, including Crohn's disease.[5] The genetic variant ATG16L1 T300A is a known risk allele for Crohn's disease and is associated with elevated levels of the pro-inflammatory cytokine IL-1β.[4][6]
Experimental evidence suggests that this compound can mitigate this inflammatory phenotype:
-
Crohn's Disease: In splenic CD11b+ macrophages from mice carrying the ATG16L1 T300A allele, this compound significantly reduced the secretion of IL-1β.[4][6] This finding suggests that by enhancing autophagy, this compound can help regulate the inflammatory response.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
| Table 1: Efficacy of this compound in a Niemann-Pick Type C1 (NPC1) Disease Model | ||||
| Cell Model | Treatment | Concentration | Duration | Outcome |
| NPC1 hiPSC-derived neurons | This compound | 10 µM | 3 days | Significantly reduced cell death (quantified by TUNEL assay) |
| NPC1 hiPSC-derived neurons | Carbamazepine (CBZ) | 100 µM | 3 days | Positive control, reduced cell death |
Source: BenchChem, 2025[4]
| Table 2: Efficacy of this compound in a Huntington's Disease Model | ||||
| Cell Model | Treatment | Concentration | Duration | Outcome |
| Autophagy-competent (Atg5+/+) MEFs with eGFP-HDQ74 | This compound | 10 µM | 48 hours | Significant reduction in the percentage of cells with visible eGFP-HDQ74 aggregates |
| Autophagy-deficient (Atg5-/-) MEFs with eGFP-HDQ74 | This compound | 10 µM | 48 hours | No significant reduction in aggregates, demonstrating autophagy-dependent mechanism |
Source: BenchChem, 2025[4]
| Table 3: Efficacy of this compound in an Inflammatory Disease Model (Crohn's Disease-associated Allele) | |||
| Cell Model | Treatment | Concentration | Outcome |
| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | This compound | Not specified | Significantly reduced the elevated IL-1β secretion associated with the risk allele |
Source: BenchChem, 2025[4]
Experimental Protocols
Detailed methodologies for key experiments are outlined below to facilitate reproducibility and further investigation.
High-Throughput Screening for Autophagy Modulators
-
Objective: To identify small molecules that modulate autophagy.
-
Cell Line: HeLa cells stably expressing Green Fluorescent Protein-Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3).
-
Methodology:
-
HeLa-GFP-LC3 cells were seeded at 5,000 cells per well in 384-well plates.
-
After 16 hours, cells were treated with compounds from a small-molecule library in an 8-point dose-response format for 4 hours.
-
The number of GFP-LC3 puncta per cell, an indicator of autophagosome formation, was quantified by fluorescence microscopy and automated image analysis.[7]
-
Assessment of Neuroprotection in an Alzheimer's Disease Model
-
Objective: To evaluate the neuroprotective effects of this compound against amyloid-β (Aβ) toxicity.
-
Cell Model: Primary cortical neurons.
-
Methodology:
-
Pre-treat mature neurons with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.
-
Add oligomeric Aβ42 peptides (e.g., 5 µM) to the culture medium for an additional 24-48 hours.
-
Include control groups: untreated neurons, neurons treated with Aβ42 only, and neurons treated with this compound only.
-
Assess neurotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.[1]
-
Evaluation of Inflammatory Cytokine Production
-
Objective: To determine the effect of this compound on inflammatory cytokine production in a Crohn's disease-relevant cell type.
-
Cell Model: Splenic CD11b+ macrophages isolated from knock-in mice harboring the Crohn's disease-associated ATG16L1 T300A allele.
-
Methodology:
-
Isolated macrophages were cultured and treated with this compound.
-
The concentration of secreted IL-1β in the culture supernatant was measured using an ELISA or a similar immunoassay.
-
Results were compared to untreated cells and cells from wild-type mice to determine the effect of the compound on the disease-associated phenotype of increased IL-1β release.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the workflow for its discovery and validation.
Caption: Proposed mTOR-independent mechanism of action for this compound.
Caption: Workflow for the discovery and validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. vjneurology.com [vjneurology.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
BRD5631: A Comprehensive Technical Guide on its Role in Cellular Homeostasis via mTOR-Independent Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BRD5631, a novel small-molecule probe that has been identified as a potent inducer of autophagy.[1][2] A derivative of diversity-oriented synthesis, this compound offers a unique mechanism of action by enhancing autophagy independently of the central mTOR signaling pathway, a critical regulator of cellular metabolism and growth.[3][4] This distinction from classical autophagy inducers like rapamycin (B549165) makes this compound a valuable tool for dissecting the complexities of autophagic regulation and exploring new therapeutic avenues for diseases linked to autophagy dysfunction, including neurodegenerative disorders, inflammatory conditions, and certain cancers.[2][5]
This document outlines the quantitative effects of this compound on key autophagy markers, details the experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows.
Quantitative Data on this compound's Effects
The efficacy of this compound in modulating cellular homeostasis has been quantified across various cell-based assays. The following tables summarize the key findings, offering a clear comparison of its effects on critical autophagy-related endpoints.
Table 1: this compound's Efficacy in Autophagy Induction
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect |
| GFP-LC3 Puncta Formation | HeLa cells stably expressing GFP-LC3 | 10 µM | 4 hours | Potent induction of GFP-LC3 puncta formation, indicating autophagosome synthesis.[3][6] |
| LC3-II Levels | - | 10 µM | - | Increased levels of LC3-II, a marker of autophagosome formation.[3] |
| p62/SQSTM1 Levels | - | - | - | This compound has been shown to cause a transcriptional up-regulation of p62, which can complicate its use as a sole marker for autophagic flux with this compound.[7] |
Table 2: this compound's Efficacy in Cellular Disease Models
| Assay | Cell Model | Concentration | Incubation Time | Observed Effect |
| Mutant Huntingtin Clearance | Mouse Embryonic Fibroblasts (MEFs) expressing eGFP-HDQ74 | 10 µM | 48 hours | Significantly reduced the percentage of cells with mutant huntingtin aggregates in an autophagy-dependent manner.[1][8] |
| Neuronal Cell Survival | hiPSC-derived neurons from a Niemann-Pick Type C1 (NPC1) patient | 10 µM | 3 days | Significantly reduced cell death, showing efficacy at a 10-fold lower concentration than Carbamazepine (CBZ).[8][9] |
| IL-1β Secretion | Splenic CD11b+ macrophages from mice with the Crohn's disease-associated ATG16L1 T300A allele | - | - | Suppressed the secretion of the inflammatory cytokine IL-1β.[5][8] |
| Bacterial Clearance | - | - | - | Enhanced the clearance of intracellular bacteria.[5][10] |
Signaling Pathway and Mechanism of Action
This compound induces autophagy through a mechanism that is distinct from the canonical mTOR-dependent pathway.[1][4] While the precise molecular target of this compound remains to be fully elucidated, it is known to require the core autophagy machinery for its activity.[2][4] Studies have confirmed that this compound does not significantly alter the phosphorylation status of mTORC1 substrates such as S6K1 or ULK1, underscoring its mTOR-independent nature.[1][3]
The proposed signaling cascade initiated by this compound culminates in the formation of autophagosomes, which are essential for the sequestration and subsequent degradation of cellular components.[1] This mechanism provides a valuable alternative for inducing autophagy, particularly in contexts where mTOR inhibition may have undesirable side effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound. The following are protocols for key experiments used in its characterization.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
Objective: To identify and quantify the induction of autophagy by small molecules.[8]
Materials:
-
HeLa cells stably expressing GFP-LC3[8]
-
96-well or 384-well plates[8]
-
This compound (or other test compounds)
-
Vehicle control (e.g., DMSO)[8]
-
Positive control (e.g., PI-103, rapamycin, or starvation)[8]
-
Paraformaldehyde (PFA) for fixation
-
Hoechst or DAPI for nuclear counterstaining
-
High-content fluorescence microscope and automated image analysis software[6][8]
Protocol:
-
Cell Seeding: Seed HeLa-GFP-LC3 cells into 96-well or 384-well plates at a density of approximately 5,000 cells per well.[8]
-
Incubation: Allow cells to adhere and grow for 16-24 hours.[8]
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., in an 8-point dose-response format) or a vehicle control for a specified duration (e.g., 4 hours).[6][8]
-
Fixation: Fix the cells with 4% PFA.[4]
-
Staining: Counterstain the cell nuclei with Hoechst or DAPI.[3]
-
Imaging: Acquire images using an automated high-content fluorescence microscope.[3][6]
-
Analysis: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software.[4][6]
Mutant Huntingtin (eGFP-HDQ74) Clearance Assay
This assay assesses the functional ability of this compound-induced autophagy to clear protein aggregates.[1]
Objective: To determine if this compound can promote the clearance of an autophagic cargo.[8]
Materials:
-
Autophagy-competent (Atg5+/+) and autophagy-deficient (Atg5-/-) Mouse Embryonic Fibroblasts (MEFs)[1][8]
-
Transfection reagent
-
Vehicle control (DMSO)[8]
-
Fluorescence microscope
Protocol:
-
Transfection: Transfect Atg5+/+ and Atg5-/- MEFs with the plasmid encoding eGFP-HDQ74.[1][8]
-
Treatment: Following transfection, treat the cells with this compound (10 µM) or a vehicle control for 48 hours.[1][8]
-
Microscopy: Quantify the percentage of eGFP-positive cells containing visible eGFP-HDQ74 aggregates by fluorescence microscopy.[1]
-
Analysis: Analyze the data to determine if this compound treatment reduces the number of cells with protein aggregates in an autophagy-dependent manner.[1]
IL-1β Secretion Assay
This assay evaluates the effect of this compound on inflammatory cytokine production.
Objective: To assess the impact of this compound on inflammatory responses in a Crohn's disease-relevant cell type.[8]
Materials:
-
Splenic CD11b+ macrophages isolated from knock-in mice harboring the Crohn's disease-associated ATG16L1 T300A allele[8]
-
This compound
-
Untreated and wild-type cell controls[8]
-
ELISA kit for IL-1β or similar immunoassay[8]
Protocol:
-
Cell Culture: Culture the isolated macrophages.[8]
-
Treatment: Treat the cells with this compound.[8]
-
Supernatant Collection: Collect the culture supernatant.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using an ELISA or a similar immunoassay.[8]
-
Analysis: Compare the IL-1β concentration in this compound-treated cells to that in untreated cells and cells from wild-type mice.[8]
Logical Flow of a this compound Investigation
The characterization of this compound's role in cellular homeostasis follows a logical progression of experiments, starting from initial screening and moving towards its application in disease models.
Conclusion
This compound represents a significant advancement in the study of autophagy.[2] Its ability to enhance autophagy through an mTOR-independent mechanism provides a valuable tool for investigating the intricate regulation of this fundamental cellular process.[3][4] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating autophagy in a variety of disease contexts.[5][6] Further investigation into the precise molecular targets of this compound will undoubtedly reveal new insights into the regulation of cellular homeostasis and may pave the way for novel therapeutic strategies.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
BRD5631: A Small-Molecule Modulator of Immune Pathways Through mTOR-Independent Autophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5631 is a novel small-molecule probe, discovered through diversity-oriented synthesis, that potently enhances autophagy in a manner independent of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] This distinct mechanism of action makes this compound an invaluable tool for dissecting the intricate roles of autophagy in cellular homeostasis and disease. Notably, emerging evidence highlights the significant role of this compound in modulating immune pathways, primarily through its ability to suppress pro-inflammatory cytokine secretion. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its impact on immune signaling, and detailed experimental protocols for its application in research. The quantitative data from key studies are summarized, and the underlying molecular pathways and experimental workflows are visualized to facilitate further investigation into the therapeutic potential of modulating autophagy in inflammatory and immune-mediated diseases.
Introduction: The Nexus of Autophagy and Immune Regulation
Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[3] Beyond its canonical role in cellular housekeeping, autophagy is now recognized as a critical regulator of the immune system. It influences various aspects of immunity, including pathogen clearance, antigen presentation, and the modulation of inflammatory signaling.[4] Dysregulation of autophagy is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders, making it an attractive target for therapeutic intervention.[3]
The mTOR pathway is a central regulator of cellular metabolism and growth, and its inhibition is a well-known mechanism for inducing autophagy.[5] However, the broad physiological effects of mTOR inhibition can complicate the specific study of autophagy. This compound circumvents this by inducing autophagy through an mTOR-independent mechanism, offering a more targeted approach to investigate the immunomodulatory functions of autophagy.[6][7]
Mechanism of Action of this compound
This compound enhances autophagic flux without directly inhibiting the mTOR signaling cascade.[7] While its precise molecular target remains to be fully elucidated, its activity is dependent on the core autophagy machinery. A key aspect of its mechanism is its ability to rescue autophagy defects associated with the Crohn's disease-associated T300A variant of the ATG16L1 gene.[7] This genetic variant makes the ATG16L1 protein more susceptible to caspase-mediated cleavage, leading to impaired autophagy and a subsequent increase in the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][6] this compound has been shown to overcome this defect, suggesting it acts downstream of or parallel to this cleavage event to restore autophagic function and suppress excessive inflammation.[1][6]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various cellular models.
Table 1: Efficacy of this compound in an Inflammatory Disease Model (Crohn's Disease)
| Cell Model | Treatment | Concentration | Outcome |
|---|---|---|---|
| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | This compound | Not specified | Significantly reduced the elevated IL-1β secretion associated with the risk allele.[1][8] |
Note: The ATG16L1 T300A risk allele is associated with increased IL-1β levels in Crohn's disease patients.[8]
Table 2: Efficacy of this compound in a Neurodegenerative Disease Model (Niemann-Pick Type C1)
| Cell Model | Treatment | Concentration | Duration | Outcome |
|---|---|---|---|---|
| NPC1 hiPSC-derived neurons | This compound | 10 µM | 3 days | Significantly reduced cell death (quantified by TUNEL assay).[1][8] |
| NPC1 hiPSC-derived neurons | Carbamazepine (CBZ) | 100 µM | 3 days | Positive control, reduced cell death.[8] |
Note: this compound demonstrated efficacy at a 10-fold lower concentration than the established autophagy enhancer, Carbamazepine (CBZ).[8]
Table 3: Efficacy of this compound in a Neurodegenerative Disease Model (Huntington's Disease)
| Cell Model | Treatment | Concentration | Duration | Outcome |
|---|---|---|---|---|
| Atg5+/+ Mouse Embryonic Fibroblasts (MEFs) expressing eGFP-HDQ74 | This compound | 10 µM | 48 hours | Significantly reduced the percentage of cells with mutant huntingtin (eGFP-HDQ74) aggregates.[8] |
| Atg5-/- Mouse Embryonic Fibroblasts (MEFs) expressing eGFP-HDQ74 | this compound | 10 µM | 48 hours | No reduction in the percentage of cells with aggregates, confirming autophagy-dependent action.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
GFP-LC3 Puncta Formation Assay for Autophagy Induction
This assay visually and quantitatively assesses the induction of autophagy by monitoring the formation of fluorescent puncta of GFP-tagged LC3, which localize to autophagosome membranes.[2][9]
Materials:
-
HeLa cells stably expressing GFP-LC3 (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control for autophagy induction (e.g., PI-103, 2.5 µM)
-
384-well imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI nuclear stain
-
High-content fluorescence microscope and automated image analysis software
Procedure:
-
Cell Seeding: Seed HeLa-GFP-LC3 cells at a density of 5,000 cells per well in a 384-well plate.
-
Incubation: Allow cells to adhere and grow for 16 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 8-point dose-response) or controls (DMSO, PI-103) for 4 hours.
-
Fixation: Gently remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content fluorescence microscope.
-
Quantification: Use automated image analysis software to identify individual cells and quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta per cell indicates autophagy induction.[2]
IL-1β Secretion Assay in Macrophages
This protocol details the measurement of secreted IL-1β from macrophages to assess the anti-inflammatory effects of this compound.[1][8]
Materials:
-
Splenic CD11b+ macrophages from wild-type and ATG16L1 T300A knock-in mice
-
Complete macrophage culture medium
-
This compound stock solution (10 mM in DMSO)
-
Interferon-gamma (IFN-γ)
-
Lipopolysaccharide (LPS)
-
Muramyl dipeptide (MDP)
-
ELISA kit for mouse IL-1β
Procedure:
-
Macrophage Isolation: Isolate splenic CD11b+ macrophages from mice.
-
Cell Culture: Culture the isolated macrophages in appropriate multi-well plates.
-
Priming: Prime the macrophages with IFN-γ (e.g., 100 ng/mL) for 6 hours.[1]
-
Treatment and Stimulation: Treat the cells with this compound or vehicle control in the presence of IFN-γ, LPS (e.g., 2 ng/mL), and MDP (e.g., 10 µg/mL) for 24 hours.[1]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-1β secreted from this compound-treated cells to untreated and vehicle-treated controls.
TUNEL Assay for Neuronal Cell Viability
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, to evaluate the neuroprotective effects of this compound.[8][10]
Materials:
-
NPC1 hiPSC-derived neurons
-
Complete neuronal culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Carbamazepine, 100 µM)
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture NPC1 hiPSC-derived neurons in a suitable format for imaging (e.g., chamber slides or multi-well plates).
-
Compound Treatment: Treat the neurons with this compound (10 µM) or controls for 3 days.[8]
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's protocol.
-
TUNEL Staining: Perform the TUNEL staining to label the 3'-hydroxyl ends of fragmented DNA.
-
Imaging: Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (e.g., by co-staining with a nuclear marker like DAPI).
Broader Implications for Immune Modulation
The ability of this compound to enhance mTOR-independent autophagy has broader implications for modulating immune pathways beyond the direct suppression of IL-1β. Autophagy is known to intersect with several key immune signaling hubs:
-
NF-κB Signaling: Autophagy can negatively regulate the NF-κB pathway by degrading components of the inflammasome, thereby reducing the transcription of pro-inflammatory genes. While not directly demonstrated for this compound, its autophagy-enhancing properties suggest it may indirectly attenuate NF-κB-driven inflammation.[11]
-
Type I Interferon (IFN) Response: The relationship between autophagy and the type I IFN response is complex. Autophagy can both promote and inhibit type I IFN signaling depending on the context. For instance, autophagy can deliver viral components to endosomal pattern recognition receptors, leading to IFN production. Conversely, it can also degrade components of the IFN signaling pathway to dampen the response.[12] Further research is warranted to explore how this compound-induced autophagy might influence antiviral immunity.
Conclusion and Future Directions
This compound represents a significant advancement in the field of autophagy research, providing a specific tool to probe mTOR-independent pathways. Its demonstrated ability to suppress IL-1β secretion in a disease-relevant model underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and data presented in this guide are intended to empower researchers to further explore the immunomodulatory effects of this compound. Future investigations should focus on elucidating its precise molecular target, characterizing its effects on a broader range of immune cells and signaling pathways, and evaluating its efficacy in preclinical models of inflammatory and autoimmune diseases. A deeper understanding of how mTOR-independent autophagy shapes the immune response will undoubtedly open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Autophagy - Wikipedia [en.wikipedia.org]
- 4. Regulation of innate immune cell function by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Immune Responses by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GFP-LC3 puncta assay [bio-protocol.org]
- 10. clyte.tech [clyte.tech]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk between Autophagy and Type I Interferon Responses in Innate Antiviral Immunity [mdpi.com]
Navigating the Path to Clinic: A Technical Guide to the Preclinical Toxicity Evaluation of BRD5631
For Researchers, Scientists, and Drug Development Professionals
Dated: December 9, 2025
Abstract
BRD5631 has emerged as a promising small molecule probe that enhances autophagy through a mechanism independent of mTOR signaling.[1][2] Its potential to modulate cellular disease phenotypes, particularly in the context of neurodegeneration and inflammatory conditions like Crohn's disease, has positioned it as a valuable tool for research and a potential therapeutic lead.[1][3] As with any novel therapeutic candidate, a thorough evaluation of its safety and toxicity profile is paramount before it can advance to clinical trials. This technical guide provides a comprehensive overview of the preliminary toxicity studies required for this compound, synthesizing the knowns of its mechanism with a proposed framework for its preclinical safety assessment. Due to the limited publicly available in vivo toxicity data for this compound, this document focuses on outlining a standard, rigorous preclinical toxicology program designed to elucidate its potential risks.
Introduction: The Therapeutic Potential and Unanswered Safety Questions of this compound
This compound is a novel small-molecule autophagy inducer discovered through diversity-oriented synthesis.[2][3] Its unique mechanism of action, which bypasses the direct inhibition of the mTOR pathway, is a significant advantage, as chronic mTOR inhibition can lead to undesirable side effects.[1][4] this compound's ability to rescue autophagy defects associated with the Crohn's disease-associated T300A variant of the ATG16L1 gene highlights its targeted therapeutic potential.[1] Furthermore, it has demonstrated neuroprotective effects in cellular models of Niemann-Pick type C1 disease and has been shown to enhance the clearance of mutant huntingtin aggregates.[5]
While the in vitro efficacy of this compound is compelling, a significant knowledge gap exists regarding its in vivo safety and toxicity. Preclinical toxicology studies are essential to identify potential target organs of toxicity, determine a safe starting dose for human trials, and understand the full pharmacological profile of the compound.[6][7] This guide outlines the necessary steps to build a comprehensive preclinical safety profile for this compound.
Known Signaling Pathway of this compound
This compound induces autophagy independently of the mTOR signaling pathway, a key regulator of cell growth and metabolism.[1][2] This is a critical feature that distinguishes it from many other autophagy inducers. While its precise molecular target is yet to be fully elucidated, its activity is dependent on the core autophagy machinery.[1][2] The proposed signaling pathway involves the modulation of downstream effectors that initiate autophagosome formation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Toxicity testing: the search for an in vitro alternative to animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRD5631 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5631 is a novel small-molecule probe that enhances autophagy through a mechanism independent of the mTOR signaling pathway.[1][2] Discovered through diversity-oriented synthesis, this compound serves as a valuable tool for investigating the role of autophagy in cellular homeostasis and various disease contexts, including neurodegeneration, infection, and inflammation.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, a summary of its biological activities, and a visualization of its signaling pathway.
Mechanism of Action
This compound induces autophagy without directly inhibiting the master regulator mTOR or its downstream signaling components.[1][4] This is a significant feature as it allows for the study of autophagy modulation without the confounding effects of mTOR inhibition, which can impact other cellular processes like cell growth and proliferation.[1] While the precise molecular target of this compound is yet to be fully elucidated, its activity is dependent on the core autophagy machinery, as its effects are nullified in cells deficient in essential autophagy-related genes (Atg) such as Atg5.[1][4][5]
Signaling Pathway
The proposed signaling pathway for this compound-induced autophagy is distinct from the canonical mTOR-dependent pathway.
Data Presentation
The following tables summarize the quantitative findings from cellular studies with this compound.
Table 1: Recommended Working Concentrations of this compound in Vitro
| Application | Cell Line | Concentration | Incubation Time | Observed Effect |
| Autophagy Induction | HeLa, MEFs | 10 µM | 4 - 48 hours | Increased GFP-LC3 puncta and LC3-II levels.[4] |
| Protein Aggregate Clearance | MEFs | 10 µM | 48 hours | Reduction of mutant huntingtin aggregates.[4][5] |
| Modulation of Inflammation | Macrophages | 10 µM | 24 hours | Suppression of IL-1β secretion.[4][5] |
| Bacterial Clearance | HeLa | 10 µM | 3 hours pre-treatment | Enhanced clearance of Salmonella.[4][6] |
Table 2: Efficacy of this compound in Cellular Disease Models
| Disease Model | Cell Model | Treatment Concentration | Duration | Outcome |
| Niemann-Pick Type C1 (NPC1) | NPC1 hiPSC-derived neurons | 10 µM | 3 days | Significantly reduced cell death.[3][5] |
| Huntington's Disease | MEFs expressing mutant huntingtin | 10 µM | 48 hours | Promoted clearance of eGFP-HDQ74 aggregates.[5] |
| Crohn's Disease-associated Allele | Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | Not specified | Not specified | Suppressed IL-1β secretion.[5][7] |
Experimental Protocols
Stock Solution Preparation
Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.[8] Prepare fresh working dilutions in the respective cell culture medium immediately before use. To avoid solvent-induced toxicity, ensure the final DMSO concentration does not exceed 0.1%.[8]
Autophagy Induction: GFP-LC3 Puncta Formation Assay
This assay visualizes and quantifies the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.[9][10]
Methodology:
-
Cell Plating: Plate HeLa cells stably expressing GFP-LC3 in 384-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.[5][9]
-
Compound Treatment: Treat cells with this compound at the desired concentrations (e.g., an 8-point dose curve starting from 20 µM) or a vehicle control (DMSO).[9] Include a positive control such as PI-103 (2.5 µM) or starvation.[5][9]
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[1][9]
-
Cell Staining:
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of GFP-LC3 puncta per cell using automated image analysis software.[1][4] An increase in puncta indicates autophagy induction.[4]
Autophagy Induction: LC3 Conversion by Western Blot
This method biochemically assesses autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[4][10]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency.[6][10] Treat with 10 µM this compound or vehicle control for the desired time (e.g., 24-48 hours).[10][11]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[10]
-
Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well and scrape the cells.[6][10]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[10]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[10]
-
Western Blotting:
-
Load 20-30 µg of protein per lane on a high-percentage acrylamide (B121943) gel (e.g., 12-15%).[4][10]
-
Transfer proteins to a PVDF membrane.[4]
-
Block the membrane for 1 hour at room temperature.[4]
-
Incubate with primary anti-LC3 antibody overnight at 4°C.[4][10]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[4]
-
Detect the signal using a chemiluminescent substrate.[4]
-
-
Analysis: Quantify band intensities. An increase in the LC3-II/LC3-I ratio or LC3-II/loading control ratio indicates autophagy induction.[4]
Autophagic Flux Assay
To confirm that the accumulation of LC3-II is due to increased autophagosome formation rather than a blockage of lysosomal degradation, an autophagic flux assay should be performed.[9][10] This is achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[9][10] A further increase in LC3-II levels in the presence of both this compound and the inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.[10]
Cell Viability Assays
MTT Assay:
-
After this compound treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.[8]
-
Incubate for 2-4 hours at 37°C.[8]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Measure absorbance at 570 nm.[8]
LDH Release Assay:
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant according to the manufacturer's instructions.[8]
Intracellular Bacterial Clearance Assay
This protocol quantifies the effect of this compound on the intracellular survival of bacteria like Salmonella.[6][12]
Methodology:
-
Cell Seeding and Pre-treatment: Seed cells (e.g., HeLa or macrophages) in 24-well plates.[6][12] Pre-treat with 10 µM this compound or DMSO for 2-4 hours.[6][12]
-
Infection: Infect cells with bacteria (e.g., Salmonella Typhimurium) at a multiplicity of infection (MOI) of 10 for 1 hour.[6][12]
-
Removal of Extracellular Bacteria: Wash cells three times with PBS and add medium containing gentamicin (B1671437) (e.g., 100 µg/mL) for 1 hour to kill remaining extracellular bacteria.[6][12]
-
Intracellular Survival:
Troubleshooting
-
Low or no induction of autophagy: Verify the activity of the this compound compound. Optimize the concentration and incubation time for your specific cell line. Ensure the cells are healthy and not overly confluent.[4][9]
-
High background in GFP-LC3 assay: Optimize fixation and permeabilization steps. Ensure the GFP-LC3 is not overexpressed to the point of forming non-specific aggregates.[4]
-
Increase in p62/SQSTM1 levels: While p62 is degraded by autophagy, this compound has been shown to cause a transcriptional up-regulation of p62. Therefore, an increase in p62 levels does not necessarily indicate a blockage of autophagy. It is important to use multiple assays, such as measuring LC3-II flux, to assess autophagy.[9]
-
Cytotoxicity: If significant cell death is observed, perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the cytotoxic concentration. Consider lowering the concentration of this compound or reducing the treatment duration.[9][13]
In Vivo Applications
Preliminary data suggests that this compound is not well-tolerated in vivo.[4] For animal studies, it is recommended to consider the development and testing of analogs with improved pharmacokinetic and toxicity profiles.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
BRD5631 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a small-molecule probe, identified through diversity-oriented synthesis, that has been shown to enhance autophagy.[1] Its primary mechanism of action is the induction of autophagy through a pathway that is independent of the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and autophagy.[2][3][4] This unique mTOR-independent activity makes this compound a valuable tool for investigating the roles of autophagy in various cellular processes and disease models without the confounding effects of mTOR inhibition.[2][5]
This compound has been demonstrated to modulate cellular phenotypes associated with diseases linked to autophagy dysfunction, such as neurodegeneration, infection, and inflammation.[1][2] It has been utilized in a variety of cell lines, including HeLa cells, mouse embryonic fibroblasts (MEFs), and human induced pluripotent stem cell (hiPSC)-derived neurons.[5][6]
This document provides detailed application notes, recommended concentrations, and experimental protocols for the in vitro use of this compound.
Data Presentation: Recommended Concentrations
While a concentration of 10 µM is frequently cited as effective for in vitro studies, it is crucial to perform a dose-response experiment for each specific cell line and assay to determine the optimal, non-toxic concentration.[6][7] The following tables summarize effective concentrations of this compound from various published cell-based assays.
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect |
| GFP-LC3 Punctae Formation | HeLa | 10 µM | 4 hours | Increased GFP punctae per cell |
| Mutant Huntingtin Clearance | Atg5+/+ MEFs | 10 µM | 48 hours | Significantly reduced the percentage of cells with mutant huntingtin aggregates |
| Neuronal Cell Death Rescue | NPC1 hiPSC-derived neurons | 10 µM | 3 days | Significantly reduced cell death |
| IL-1β Secretion Suppression | Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | 10 µM | Not specified | Reduced secretion of IL-1β |
Table 2: Autophagic Flux Measured by mCherry-GFP-LC3 Reporter
| Treatment | Autophagosomes (Yellow Puncta/Cell) | Autolysosomes (Red Puncta/Cell) |
| DMSO | 3 ± 1 | 2 ± 1 |
| This compound (10 µM) | 15 ± 4 | 10 ± 3 |
| Bafilomycin A1 (100 nM) | 20 ± 5 | 1 ± 1 |
| This compound + Bafilomycin A1 | 35 ± 6 | 1 ± 1 |
| Data are representative and may vary depending on the cell line and experimental conditions.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its in vitro application.
Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.[2]
Caption: General experimental workflow for in vitro studies using this compound.
Experimental Protocols
Protocol 1: GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.[3]
Methodology:
-
Cell Seeding: Plate HeLa cells stably expressing GFP-LC3 in a 96-well imaging plate at a density that allows for individual cell analysis after treatment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., starting from 20 µM in an 8-point dose curve) or a vehicle control (DMSO).[5] Include a positive control for autophagy induction, such as 2.5 µM PI-103 or starvation.[5][7]
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[5]
-
Fixation and Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells with PBS and stain the nuclei with a nuclear counterstain like Hoechst 33342 or DAPI for 10-15 minutes.[3][7]
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.[7]
-
Image Analysis: Use automated image analysis software to identify individual cells based on the nuclear stain and quantify the number of GFP-LC3 puncta within each cell.[7] An increase in the number of puncta per cell is indicative of autophagy induction.
Protocol 2: Autophagic Flux Assay using mCherry-GFP-LC3
This assay distinguishes between the induction of autophagosome formation and a blockage of their degradation.[7]
Methodology:
-
Cell Seeding: Use cells stably expressing the mCherry-GFP-LC3 tandem reporter. Plate the cells in a suitable imaging plate and allow them to adhere.
-
Treatment Groups:
-
Vehicle (DMSO)
-
This compound (e.g., 10 µM)
-
Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1)
-
This compound + Lysosomal inhibitor
-
-
Incubation: Treat cells for the desired time (e.g., 4-8 hours).[7]
-
Imaging and Analysis: Acquire images in both the green (GFP) and red (mCherry) channels. Autophagosomes will appear as yellow puncta (co-localization of green and red signals), while autolysosomes will appear as red puncta (the GFP signal is quenched in the acidic environment of the lysosome). Quantify the number of yellow and red puncta per cell. An increase in red puncta upon this compound treatment indicates enhanced autophagic flux.[7]
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is recommended to assess the cytotoxicity of this compound in your specific cell model to ensure that the observed effects on autophagy are not due to cellular toxicity.[7][8]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow viable cells to form formazan (B1609692) crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting
-
No observed increase in autophagy markers:
-
Suboptimal Concentration: Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the optimal concentration for your cell line.[5]
-
Insufficient Incubation Time: A 4-hour treatment is often sufficient for observing LC3 puncta formation, but a time-course experiment is recommended to identify the peak response time.[5][7]
-
Cell Line Variability: Use a positive control for autophagy induction (e.g., starvation or rapamycin) to confirm that the autophagy machinery in your cells is functional.[7]
-
-
Observing Cytotoxicity:
-
High Concentration: Perform a cytotoxicity assay to determine the optimal, non-toxic concentration.[7]
-
Prolonged Exposure: Consider reducing the incubation time.[5]
-
Lysosomal Health: this compound has chemical properties that suggest a potential for lysosomotropism, which could interfere with lysosomal function. Assess lysosomal integrity using assays like LysoTracker staining.[5]
-
-
Increased p62/SQSTM1 Levels:
-
This compound has been reported to cause a transcriptional up-regulation of p62. Therefore, relying solely on p62 protein levels as a marker for autophagic flux can be misleading. It is critical to perform an LC3 turnover assay (autophagic flux assay) to accurately measure autophagy.[5]
-
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
BRD5631 Protocol for Inducing Autophagy in HeLa Cells: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1] Its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2] BRD5631 is a novel small-molecule probe, derived from diversity-oriented synthesis, that has been identified as a potent inducer of autophagy.[1][3] A key characteristic of this compound is its ability to induce autophagy through a mechanism independent of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[2][4] This makes this compound a valuable tool for studying autophagy modulation without the confounding effects of mTOR inhibition.[4] These application notes provide detailed protocols for utilizing this compound to induce and measure autophagy in HeLa cells.
Mechanism of Action: An mTOR-Independent Pathway
This compound enhances autophagy without directly inhibiting the master regulator mTOR or its downstream signaling components.[4] This has been confirmed by observations that this compound treatment does not significantly affect the phosphorylation levels of mTORC1 substrates such as S6K1 and ULK1.[2][5] While the precise molecular target of this compound is still under investigation, its activity is dependent on the core autophagy machinery, as its effects are nullified in cells deficient in essential autophagy-related genes like Atg5.[4][6] It is proposed that this compound acts on an unknown target(s) to initiate a signaling cascade that leads to the formation of autophagosomes.[7] This mTOR-independent induction of autophagy offers an alternative therapeutic strategy for diseases where mTOR inhibition might have undesirable side effects.[1]
Caption: Proposed signaling pathway for this compound-induced autophagy.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound to induce autophagy in HeLa cells, based on established protocols.
| Parameter | Value | Cell Line | Notes |
| This compound Working Concentration | 10 µM | HeLa | Effective concentration for inducing autophagy.[8][9] |
| Treatment Time | 4 - 48 hours | HeLa | Time-dependent effects can be observed. 4 hours is sufficient for GFP-LC3 puncta formation.[5][9] |
| Vehicle Control | DMSO | HeLa | This compound is typically dissolved in DMSO.[9] |
| Positive Control (mTOR-dependent) | Rapamycin (10 nM - 1 µM) or Torin 1 (250 nM - 1 µM) | General | For comparison with classical autophagy inducers.[6] |
| Autophagic Flux Inhibitor | Bafilomycin A1 (100 nM) | HeLa | Used to distinguish between increased autophagosome formation and blocked degradation.[9] |
Experimental Protocols
Immunoblotting for LC3 and p62/SQSTM1
This protocol is used to quantify the levels of key autophagy-related proteins. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Bafilomycin A1 (optional, for autophagic flux)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[9]
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to reach 70-80% confluency.[9]
-
Treatment: Treat cells with 10 µM this compound or an equivalent volume of DMSO for the desired time (e.g., 24-48 hours). For autophagic flux analysis, a parallel set of wells can be co-treated with 100 nM Bafilomycin A1 for the last 4 hours of the this compound incubation.[8][9]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[8]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[8]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[8]
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio and the relative p62 levels.[9]
Caption: Western blotting workflow for autophagy markers.
GFP-LC3 Puncta Formation Assay
This immunofluorescence-based assay is used to visualize and quantify the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
Complete cell culture medium
-
This compound (10 µM working concentration)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI solution
Procedure:
-
Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 in glass-bottom plates or on coverslips in 6-well plates.[7]
-
Treatment: Treat cells with 10 µM this compound or DMSO for 4 hours.[4][5]
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.[8]
-
Staining:
-
Wash cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash cells twice with PBS.[8]
-
-
Imaging: Mount coverslips onto slides using mounting medium and image cells using a fluorescence microscope.[8]
-
Quantification: Acquire images from multiple random fields. Quantify the number of GFP-LC3 puncta per cell. Automated image analysis software is recommended to avoid bias. An increase in the number of puncta per cell indicates autophagy induction.[5][8]
Caption: GFP-LC3 puncta formation assay workflow.
Concluding Remarks
This compound is a valuable chemical probe for studying mTOR-independent autophagy.[6] The protocols outlined in this document provide a robust framework for researchers to investigate the effects of this compound on autophagy in HeLa cells. Further investigation into the precise molecular target of this compound will be crucial for a complete understanding of its mechanism and for its potential development as a therapeutic agent.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
BRD5631: A Novel Autophagy Enhancer for Crohn's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a novel small-molecule probe that has emerged as a significant tool in the study of autophagy and its role in inflammatory conditions, particularly Crohn's disease.[1][2] Discovered through diversity-oriented synthesis, this compound enhances autophagy via a mechanism independent of the mTOR (mechanistic target of rapamycin) signaling pathway.[1][3] This unique characteristic allows for the specific investigation of autophagic pathways without the confounding effects of mTOR inhibition. In the context of Crohn's disease, research has highlighted the potential of this compound to correct cellular defects associated with the ATG16L1 T300A risk allele, a genetic variant strongly linked to the disease.[4][5] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in Crohn's disease research.
Mechanism of Action in Crohn's Disease
Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by a dysregulated immune response in the gastrointestinal tract. Genetic factors play a crucial role in its pathogenesis, with the ATG16L1 T300A polymorphism being a key susceptibility factor.[4] This variant impairs the autophagic process, leading to a diminished capacity of intestinal cells to clear intracellular bacteria and regulate inflammation.[4][6] Specifically, macrophages carrying the T300A allele exhibit elevated secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator of inflammation in Crohn's disease.[5][7]
This compound has been shown to rescue this autophagy defect. By enhancing autophagy in an mTOR-independent manner, this compound facilitates the sequestration and degradation of pro-IL-1β within autophagosomes, thereby reducing the secretion of mature IL-1β.[4][7] This targeted action on a disease-relevant pathway makes this compound a valuable instrument for dissecting the molecular underpinnings of Crohn's disease and for the preclinical evaluation of autophagy-modulating therapeutics.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in cellular models relevant to Crohn's disease research.
Table 1: Efficacy of this compound in Autophagy Induction
| Assay | Cell Line | Concentration | Duration | Observed Effect |
| GFP-LC3 Puncta Formation | HeLa cells | 10 µM | 4 hours | Increased number of GFP puncta per cell |
| LC3-II Levels (Western Blot) | HeLa cells | 10 µM | 48 hours | Increased levels of LC3-II |
Table 2: Efficacy of this compound in an Inflammatory Disease Model (Crohn's Disease-associated Allele)
| Cell Model | Treatment | Concentration | Outcome |
| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | This compound | 10 µM | Significantly reduced the elevated IL-1β secretion associated with the risk allele |
Signaling Pathways and Experimental Workflows
Caption: this compound mTOR-independent autophagy induction and its effect on IL-1β.
Caption: Workflow for assessing this compound's effect on IL-1β secretion.
Experimental Protocols
GFP-LC3 Puncta Formation Assay for Autophagy Induction
This protocol is designed to visually and quantitatively assess the induction of autophagy by this compound through the formation of GFP-LC3 puncta.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
Complete cell culture medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control for autophagy induction (e.g., Rapamycin or starvation medium)
-
96-well imaging plates (black, clear bottom)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Adhesion: Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A final concentration of 10 µM is a recommended starting point.[1] Include wells for positive and negative controls.
-
Treatment: Carefully remove the old medium and add the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[1]
-
Imaging: Acquire images using a fluorescence microscope. Capture images from multiple fields per well to ensure representative data.
-
Quantification: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. An increase in the number of puncta per cell is indicative of autophagy induction.
Western Blotting for LC3-II Conversion
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. To accurately measure autophagic flux, it is recommended to include a condition with a lysosomal inhibitor.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound (10 µM working concentration)
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM final concentration)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat cells with this compound (10 µM), vehicle control, and this compound + Bafilomycin A1 for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-LC3 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent. The lower band corresponds to LC3-II. An increase in the LC3-II band in the this compound-treated sample compared to the control indicates autophagy induction. A further increase in the LC3-II band in the presence of Bafilomycin A1 confirms an increase in autophagic flux.
Measurement of IL-1β Secretion from Murine Macrophages
This protocol details the procedure for assessing the effect of this compound on IL-1β secretion from splenic macrophages isolated from ATG16L1 T300A knock-in mice.
Materials:
-
Spleens from ATG16L1 T300A knock-in mice and wild-type littermates
-
Collagenase D and DNase I
-
CD11b MicroBeads for magnetic-activated cell sorting (MACS)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant murine IFN-γ
-
Lipopolysaccharide (LPS)
-
Muramyl dipeptide (MDP)
-
This compound (10 µM)
-
Mouse IL-1β ELISA kit
Procedure:
-
Isolation of Splenic Macrophages:
-
Aseptically remove spleens and perfuse with PBS.
-
Mechanically disrupt the spleens and digest with Collagenase D and DNase I to create a single-cell suspension.
-
Isolate CD11b+ macrophages using MACS with CD11b MicroBeads according to the manufacturer's protocol.
-
-
Cell Culture and Priming:
-
Plate the isolated CD11b+ macrophages in a 96-well plate.
-
Prime the cells with recombinant murine IFN-γ (e.g., 100 ng/mL) for 6 hours.[7]
-
-
Stimulation and Treatment:
-
Remove the priming medium.
-
Add fresh medium containing a combination of inflammatory stimuli such as LPS (e.g., 2 ng/mL) and MDP (e.g., 10 µg/mL).[7]
-
Concurrently, treat the cells with this compound (10 µM) or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.[7]
-
Sample Collection: Carefully collect the cell culture supernatant.
-
ELISA:
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Generate a standard curve using the provided IL-1β standards.
-
Measure the absorbance and calculate the concentration of IL-1β in each sample.
-
-
Data Analysis: Compare the concentration of secreted IL-1β between the this compound-treated and vehicle-treated cells from the ATG16L1 T300A mice, as well as with cells from wild-type mice. A significant reduction in IL-1β levels in the this compound-treated T300A macrophages would indicate a rescue of the inflammatory phenotype.
Conclusion
This compound represents a powerful tool for investigating the role of mTOR-independent autophagy in Crohn's disease. Its ability to ameliorate the pro-inflammatory phenotype associated with the ATG16L1 T300A risk allele provides a valuable platform for both fundamental research into the disease's mechanisms and the development of novel therapeutic strategies targeting autophagy. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ATG16L1 and NOD2 interact in an autophagy-dependent, anti-bacterial pathway implicated in Crohn's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Atg16L1 T300A variant decreases selective autophagy resulting in altered cytokine signaling and decreased antibacterial defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD5631 in Protein Aggregate Clearance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a potent small-molecule enhancer of autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[1][2] A key feature of this compound is its ability to induce autophagy through a mechanism independent of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[3][4] This mTOR-independent action makes this compound a valuable tool for specifically investigating the role of autophagy in cellular homeostasis and disease, particularly in the context of neurodegenerative disorders characterized by the accumulation of protein aggregates.[5] These application notes provide detailed protocols for utilizing this compound to study the clearance of protein aggregates in cellular models.
Mechanism of Action
This compound enhances autophagy without directly inhibiting the mTOR pathway.[1][2] While its precise molecular target remains to be fully elucidated, its activity is dependent on the core autophagy machinery, including essential autophagy-related genes (Atg) like Atg5.[2] This compound has been shown to be effective in promoting the clearance of aggregation-prone proteins, such as mutant huntingtin, which is implicated in Huntington's disease.[3][6]
Data Presentation
The following tables summarize quantitative data from key experiments demonstrating the efficacy of this compound in inducing autophagy and clearing protein aggregates.
Table 1: Efficacy of this compound in Cellular Models [6]
| Application | Cell Model | Treatment Concentration | Duration | Outcome |
| Autophagy Induction | HeLa cells, Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 4 - 48 hours | Increased GFP-LC3 puncta and LC3-II levels |
| Protein Aggregate Clearance | Mouse Embryonic Fibroblasts (MEFs) expressing eGFP-HDQ74 | 10 µM | 48 hours | Significantly reduced the percentage of cells with mutant huntingtin aggregates |
| Neuroprotection | Niemann-Pick Type C1 (NPC1) hiPSC-derived neurons | 10 µM | 3 days | Significantly reduced cell death (TUNEL assay) |
| Anti-inflammatory Effect | Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | Not specified | Not specified | Significantly reduced elevated IL-1β secretion |
Note: this compound was effective at a 10-fold lower concentration than the established autophagy enhancer Carbamazepine (CBZ) in the NPC1 disease model.[6]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows for its application in protein aggregate clearance studies.
Caption: Proposed signaling pathway of this compound-induced autophagy.
Caption: General workflow for protein aggregate clearance assay.
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[7]
-
Store the stock solution at -20°C.[7]
-
On the day of the experiment, prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to prevent solvent-induced toxicity.[7]
Protocol 1: GFP-LC3 Puncta Formation Assay for Autophagy Induction
This assay visualizes and quantifies the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.[3]
Materials:
-
HeLa cells stably expressing GFP-LC3
-
96-well or 384-well plates
-
This compound
-
Vehicle control (DMSO)
-
Positive control (e.g., rapamycin (B549165) or PI-103)
-
4% paraformaldehyde (PFA) in PBS
-
Hoechst stain or DAPI for nuclear staining
-
Phosphate-buffered saline (PBS)
-
High-content fluorescence microscope
Methodology:
-
Cell Seeding: Seed HeLa-GFP-LC3 cells in 96-well or 384-well plates at a density that allows for individual cell analysis (e.g., ~5,000 cells per well for a 384-well plate) and allow them to adhere overnight.[3][6]
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 8-point dose curve starting from 20 µM) or a single effective concentration (e.g., 10 µM).[1][3] Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[3]
-
Fixation and Staining:
-
Imaging: Acquire images using a high-content fluorescence microscope, capturing both the GFP (LC3) and DAPI (nuclei) channels.[3]
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the number of GFP punctae per cell. An increase in the average number of punctae per cell indicates autophagy induction.[3]
Protocol 2: Western Blot for LC3-II/LC3-I Ratio
This method biochemically assesses autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[4]
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
6-well plates
-
This compound
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer proteins to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature.[4]
-
Incubate with primary anti-LC3 antibody overnight at 4°C.[4]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
Visualize bands using an ECL substrate.[3]
-
Strip and re-probe the membrane for a loading control.[4]
-
-
Analysis: Quantify the band intensity for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates autophagy induction.[4]
Protocol 3: Mutant Huntingtin (eGFP-HDQ74) Aggregate Clearance Assay
This protocol assesses the ability of this compound to clear pathogenic protein aggregates.[6]
Materials:
-
Autophagy-competent (Atg5+/+) and autophagy-deficient (Atg5-/-) Mouse Embryonic Fibroblasts (MEFs)
-
eGFP-HDQ74 expression vector
-
Transfection reagent
-
This compound
-
Vehicle control (DMSO)
-
4% PFA in PBS
-
DAPI
-
Fluorescence microscope
Methodology:
-
Cell Seeding and Transfection: Seed Atg5+/+ and Atg5-/- MEFs. Transfect the cells with the eGFP-HDQ74 expression vector.[4]
-
Compound Treatment: After 24 hours to allow for protein expression, treat the cells with 10 µM this compound or vehicle.[4][8]
-
Incubation: Incubate for an additional 48 hours.[4]
-
Fixation and Staining: Fix the cells with 4% PFA and stain the nuclei with DAPI.[4]
-
Imaging: Acquire images using a fluorescence microscope.[4]
-
Quantification: Quantify the percentage of eGFP-positive cells that contain visible aggregates.[4][8] A decrease in the percentage of aggregate-containing cells in the Atg5+/+ cell line, but not in the Atg5-/- line, indicates autophagy-dependent clearance of the mutant huntingtin aggregates.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
BRD5631 In Vivo Administration and Dosage in Mouse Models: Application Notes and Protocols
Disclaimer: As of December 2025, there is a notable absence of published literature detailing the in vivo administration and dosage of BRD5631 in mouse models. The available research predominantly focuses on its in vitro applications. One technical guide explicitly states that future research should evaluate the in vivo efficacy and safety of this compound in preclinical animal models, indicating a gap in the current body of scientific knowledge.
This document, therefore, provides a comprehensive overview of the in vitro use of this compound and presents a generalized framework for designing potential in vivo studies in mouse models based on common practices for small molecule administration. These are intended as guiding principles and not as established protocols.
Introduction to this compound
This compound is a small molecule compound identified through diversity-oriented synthesis that acts as a potent enhancer of autophagy.[1] A key feature of this compound is its ability to induce autophagy independently of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This is a significant distinction from well-known autophagy inducers like rapamycin, as chronic mTOR inhibition can lead to undesirable side effects.[1] The precise molecular target of this compound is yet to be fully elucidated.[1]
This compound has shown promise in various in vitro disease models by:
-
Rescuing autophagy defects associated with the Crohn's disease-associated T300A variant of the ATG16L1 gene.[1]
-
Reducing the aggregation of mutant huntingtin protein.
-
Enhancing the clearance of intracellular bacteria.
-
Suppressing the production of inflammatory cytokines such as IL-1β.
Summary of In Vitro Data
The following tables summarize key quantitative data from in vitro studies, which can serve as a baseline for designing future in vivo experiments.
Table 1: Efficacy of this compound in Cellular Disease Models
| Cell Model | Treatment Concentration | Duration | Outcome |
| NPC1 hiPSC-derived neurons | 10 µM | 3 days | Significantly reduced cell death (quantified by TUNEL assay)[2] |
| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | Not specified | Not specified | Significantly reduced the elevated IL-1β secretion associated with the risk allele[2] |
| Autophagy-competent (Atg5+/+) Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 48 hours | Significantly reduced the percentage of cells with mutant huntingtin (eGFP-HDQ74) aggregates[2] |
Table 2: Effect of this compound on Primary Cell Viability
| Cell Type | Assay | Concentration (µM) | Incubation Time (h) | Result |
| Primary Cortical Neurons | MTT Assay | 1, 5, 10, 20 | 24, 48 | No significant toxicity observed up to 10 µM at 24h. Mild reduction in viability at 20 µM after 48h. |
| Primary Human Monocyte-Derived Macrophages (hMDMs) | LDH Release Assay | 1, 5, 10, 20 | 24 | No significant increase in LDH release up to 20 µM. |
| Primary Mouse Splenic CD11b+ Macrophages | Trypan Blue Exclusion | 10 | 24 | >95% viability. |
Proposed Framework for In Vivo Mouse Studies
The following sections outline a hypothetical approach to establishing an in vivo administration protocol for this compound in mouse models. These are general guidelines and would require extensive optimization and validation.
Preliminary Considerations
-
Animal Model Selection: The choice of mouse model will depend on the research question. This could range from wild-type mice (e.g., C57BL/6) for pharmacokinetic and toxicity studies to specific disease models (e.g., transgenic models of neurodegenerative diseases, inflammatory disease models).
-
Compound Formulation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro use. For in vivo administration, a vehicle that is safe and enhances bioavailability is required. Common vehicles include saline, corn oil, or aqueous solutions with solubilizing agents like Tween 80 or carboxymethylcellulose. The final DMSO concentration should be minimized to avoid toxicity.
Pharmacokinetic (PK) Studies
A crucial first step is to determine the pharmacokinetic profile of this compound in mice. This involves assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Experimental Protocol for a Pilot PK Study:
-
Animal Grouping: Use a small cohort of mice (e.g., n=3-5 per group).
-
Administration Routes: Test different administration routes, including:
-
Intraperitoneal (IP) injection: Often used for initial studies due to its relative ease and rapid absorption.
-
Oral gavage (PO): To assess oral bioavailability.
-
Intravenous (IV) injection: To determine clearance and volume of distribution.
-
-
Dosage: Based on in vitro efficacy (typically 10 µM), a starting dose range could be estimated. However, this requires careful calculation and consideration of potential toxicity. A dose-escalation study is recommended.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Toxicity Studies
Before efficacy studies, the maximum tolerated dose (MTD) of this compound should be determined.
Experimental Protocol for an Acute Toxicity Study:
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of mice.
-
Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for any signs of toxicity, including changes in weight, behavior, and overall health.
-
Histopathology: At the end of the observation period, perform necropsies and histopathological analysis of major organs to identify any signs of tissue damage.
Efficacy Studies
Once a safe and effective dosing regimen has been established from PK and toxicity studies, efficacy can be evaluated in relevant mouse models of disease.
General Protocol for an Efficacy Study:
-
Model Induction: Induce the disease phenotype in the chosen mouse model.
-
Treatment Groups: Include a vehicle control group, a positive control group (if a standard-of-care treatment exists), and one or more this compound treatment groups at different dosages.
-
Administration: Administer this compound according to the optimized route and schedule.
-
Outcome Measures: Assess relevant disease-specific endpoints. This could include behavioral tests, imaging, biomarker analysis (e.g., levels of aggregated proteins, inflammatory cytokines), and histopathology.
-
Pharmacodynamic (PD) Analysis: Collect tissues of interest to measure the downstream effects of this compound, such as changes in autophagy markers (e.g., LC3-II/LC3-I ratio, p62 levels).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced autophagy.
Experimental Workflow for In Vivo Studies
Caption: Logical flow for in vivo evaluation of this compound.
References
Troubleshooting & Optimization
BRD5631 Technical Support Center: Troubleshooting Insolubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BRD5631 insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that acts as a potent enhancer of autophagy.[1][2] It functions through a mechanism that is independent of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] This allows for the induction of autophagy without the potentially confounding effects of mTOR inhibition. While its precise molecular target is still under investigation, this compound has been shown to be effective in various cellular models of diseases associated with impaired autophagy, such as those involving protein aggregation and inflammation.[1][3]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common challenge.[3] The primary reasons for this include:
-
"Solvent Shock": Directly diluting a highly concentrated dimethyl sulfoxide (B87167) (DMSO) stock solution of this compound into the aqueous cell culture medium can cause a rapid change in solvent polarity, leading to the compound "crashing out" of the solution.[3]
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its aqueous solubility limit.
-
Media Composition: Components within the cell culture medium, such as salts and proteins found in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[3]
-
Temperature: Using cold cell culture medium can decrease the solubility of the compound.
Q3: What is the recommended solvent and stock concentration for this compound?
For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO.[3] A commonly used stock concentration is 10 mM.[3]
Q4: What is a typical working concentration for this compound in cell culture experiments?
In published studies, this compound has been shown to be effective at a final concentration of 10 µM in various cell lines, including HeLa cells.[1][3] However, the optimal concentration can vary depending on the specific cell type and experimental conditions. Therefore, performing a dose-response experiment is recommended to determine the ideal concentration for your particular setup.[3]
Quantitative Data Summary
While specific solubility limits of this compound in various cell culture media are not extensively published, the following table summarizes the generally recommended concentrations for its use.
| Parameter | Recommended Value | Notes |
| Primary Solvent | Anhydrous DMSO | High-purity DMSO is crucial to prevent moisture absorption which can affect compound stability and solubility. |
| Stock Solution Concentration | 10 mM | A higher concentration stock allows for smaller volumes to be added to the final culture, minimizing the final DMSO concentration.[3] |
| Typical Working Concentration | 10 µM | This concentration has been shown to be effective in several studies for inducing autophagy.[1][3] A dose-response curve is recommended for new experimental systems. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is best to keep the final concentration as low as possible. |
Troubleshooting Guide for this compound Insolubility
This guide provides a step-by-step approach to prevent and resolve precipitation issues with this compound in your cell culture experiments.
Issue: Precipitate Forms Immediately Upon Addition to Media
-
Potential Cause: "Solvent shock" from rapid dilution of a concentrated DMSO stock.
-
Solution:
-
Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: Instead of adding the 10 mM DMSO stock directly to your final culture volume, prepare an intermediate dilution of this compound in pre-warmed media first. For example, create a 100 µM intermediate solution and then add this to the rest of your media to achieve the final 10 µM concentration.[3]
-
Ensure Rapid Mixing: When adding the this compound solution (either the stock or intermediate dilution) to the cell culture medium, gently agitate or swirl the vessel to ensure rapid and uniform dispersion.
-
Issue: Precipitate Forms Over Time in the Incubator
-
Potential Cause: The compound is unstable in the aqueous media over longer incubation periods, or the concentration is at the edge of its solubility limit.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh this compound-containing media for each experiment and use it immediately.[3] Avoid storing diluted aqueous solutions of the compound.
-
Reduce Serum Concentration: If your experimental design permits, consider reducing the concentration of FBS or using a serum-free medium for the duration of the treatment, as serum proteins can sometimes contribute to compound precipitation.[3]
-
Consider Media Components: Be aware that high concentrations of certain salts or other components in complex media formulations could potentially impact the solubility of hydrophobic compounds.
-
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the molecular weight of this compound.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of 10 µM this compound Working Solution in Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an Intermediate Dilution (100 µM):
-
In a sterile tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix gently by pipetting up and down.[3]
-
-
Prepare the Final Working Solution (10 µM):
-
For a final volume of 10 mL, add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed cell culture medium.
-
Mix the final solution by gentle inversion. Do not vortex vigorously.[3]
-
-
Use the freshly prepared 10 µM this compound-containing medium for your experiment immediately.
-
Vehicle Control: Remember to include a vehicle control in your experiments by adding the same final concentration of DMSO to a separate set of cells.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Proposed mTOR-independent signaling pathway for this compound.
References
Optimizing BRD5631 treatment duration for maximal autophagy induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of BRD5631 for maximal autophagy induction. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing autophagy?
A1: this compound is a novel small-molecule probe that enhances autophagy.[1][2][3][4] It was discovered through diversity-oriented synthesis.[1][5] this compound induces autophagy through a signaling pathway that is independent of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and autophagy.[5][6][7][8][9][10] This makes it a valuable tool for studying autophagy in scenarios where mTOR signaling might be a confounding factor.[6] While the precise molecular target of this compound is still under investigation, its activity is dependent on the core autophagy machinery, as its effects are nullified in cells lacking essential autophagy-related genes (Atg) like Atg5.[1][10]
Q2: What is a recommended starting concentration and treatment duration for this compound?
A2: A frequently used and effective starting concentration for this compound is 10 µM for inducing autophagy in various cell lines, including HeLa cells, mouse embryonic fibroblasts (MEFs), and human induced pluripotent stem cell (hiPSC)-derived neurons.[5][6] However, the optimal concentration is highly dependent on the cell type and the specific biological outcome being investigated.[6]
The ideal treatment duration also varies. For initial experiments measuring autophagosome formation (e.g., GFP-LC3 puncta), a treatment time of 4 to 7 hours is often sufficient.[6] For assessing downstream effects like the clearance of protein aggregates or impacts on cell survival, longer incubation times of 24 to 48 hours may be necessary.[5][6][7] It is highly recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific experimental system.[5][6]
Q3: How can I measure the induction of autophagy by this compound?
A3: Several well-established methods can be used to measure autophagy induction by this compound:
-
Western Blotting for LC3-II and p62: This is a common biochemical method to assess autophagy. Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I or LC3-II/loading control ratio indicates an increase in autophagosome number.[11] p62/SQSTM1 is a protein that is selectively degraded by autophagy, so a decrease in its levels can indicate increased autophagic flux.[8] However, an increase in p62 levels has been observed with this compound treatment, which may warrant further investigation into its effects on autophagic flux and gene transcription.[9][12]
-
Fluorescence Microscopy for GFP-LC3 Puncta: In cells stably expressing a GFP-LC3 fusion protein, the formation of autophagosomes can be visualized as fluorescent puncta. An increase in the number of these puncta per cell is indicative of autophagy induction.[11][12][13]
-
Autophagic Flux Assays: It is crucial to distinguish between an increase in autophagosome formation and a blockage in their degradation.[14] An autophagic flux assay, typically involving the co-treatment of cells with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), can clarify this. A further increase in LC3-II levels in the presence of the inhibitor compared to the inhibitor alone signifies a true induction of autophagic flux.[6][15][16] The mCherry-GFP-LC3 tandem reporter is another powerful tool to monitor autophagic flux.[11][16]
Troubleshooting Guide
Q4: I am not observing a significant increase in LC3-II levels or GFP-LC3 puncta after treating my cells with this compound. What could be the issue?
A4: Several factors could contribute to a lack of observable autophagy induction:
-
Suboptimal Concentration or Duration: The effective concentration of this compound can be cell-type specific. It is recommended to perform a dose-response experiment (e.g., 1 µM to 25 µM) to identify the optimal concentration for your cells.[5][6] Similarly, the peak of autophagy induction can be transient, so a time-course experiment is advisable to pinpoint the optimal treatment duration.[5][13]
-
Rapid Autophagic Flux: this compound might be inducing a very rapid and efficient autophagic flux, where autophagosomes are formed and degraded quickly, preventing their accumulation.[6] To test this, you should perform an autophagic flux assay by co-treating with a lysosomal inhibitor like Bafilomycin A1 for the last few hours of the this compound treatment.[6]
-
Cell Health and Confluency: Ensure your cells are healthy and not overly confluent, as high cell density can affect basal autophagy levels and the cellular response to stimuli.[5]
-
Reagent Quality: Verify the integrity and purity of your this compound stock solution.[5]
Q5: I am observing cytotoxicity with this compound treatment. What should I do?
A5: It is essential to differentiate between autophagy induction and cell death.[6]
-
Determine Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration (CC50) of this compound in your specific cell line. The optimal concentration for autophagy induction should be well below the CC50.[6][13] Studies have indicated minimal to modest toxicity at 10 µM in HeLa cells.[6]
-
Optimize Treatment Conditions: If you observe signs of cell death, consider lowering the concentration of this compound or reducing the treatment duration.[5][6]
Q6: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A6: Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effects from various studies. Note that direct comparison of absolute values between different experimental setups is not recommended.[12]
Table 1: In Vitro Efficacy of this compound on Autophagy Markers
| Assay | Cell Line | Concentration | Duration | Observed Effect |
| GFP-LC3 Puncta Formation | HeLa | 10 µM | 4 h | Significant increase in GFP puncta per cell.[9] |
| LC3-II Levels | Atg5+/+ MEFs | 10 µM | 48 h | Substantially increased.[9] |
| p62 Levels | Atg5+/+ MEFs | 10 µM | 48 h | Increased.[9] |
Table 2: Functional Outcomes of this compound-Induced Autophagy
| Assay | Cell Line | Concentration | Duration | Outcome |
| Mutant Huntingtin Clearance | Atg5+/+ MEFs | 10 µM | 48 h | Significantly reduced number of cells with aggregates.[9] |
| IL-1β Secretion Suppression | Immortalized Bone Marrow-Derived Macrophages | - | - | Suppressed IL-1β secretion in an autophagy-dependent manner.[9] |
Experimental Protocols
Protocol 1: Western Blot Analysis for LC3 Conversion
This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[11]
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the determined duration (e.g., 4-24 hours).[10][11] For autophagic flux analysis, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of treatment.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11][12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve LC3-I and LC3-II bands. Transfer proteins to a PVDF membrane.[10][11]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[11]
Protocol 2: GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes and quantifies autophagosome formation.
-
Cell Seeding: Seed cells stably expressing GFP-LC3 on glass-bottom dishes or coverslips.[11]
-
Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 4-24 hours).[11]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize if necessary, and counterstain the nuclei with DAPI.[10][11]
-
Imaging: Acquire images using a fluorescence microscope.[11]
-
Quantification: Quantify the number of GFP-LC3 puncta per cell. Automated image analysis software is recommended for unbiased quantification.[11] An increase in the number of puncta per cell indicates autophagy induction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bitesizebio.com [bitesizebio.com]
How to confirm BRD5631 is inducing autophagy mTOR-independently?
<
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers investigating the autophagy-inducing properties of BRD5631, a novel small-molecule probe that enhances autophagy independently of the mTOR signaling pathway.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a small molecule, derived from diversity-oriented synthesis, that has been identified as a potent inducer of autophagy.[3][4] Its primary advantage lies in its ability to induce autophagy through a mechanism independent of the well-characterized mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] While the precise molecular target of this compound is still under investigation, it has been shown to not affect the phosphorylation levels of mTORC1 substrates like S6K1 or ULK1.[2][5] Its activity is dependent on the core autophagy machinery, as its effects are nullified in cells deficient in essential autophagy-related genes (Atg) such as Atg5.[1]
Q2: How can I initially assess if this compound is inducing autophagy in my cell line?
The most common initial assessment is to monitor the conversion of LC3-I to LC3-II by Western blot.[6][7] LC3-II is recruited to the autophagosome membrane, and an increase in its levels is a hallmark of autophagy induction.[7] Additionally, you can monitor the levels of p62/SQSTM1, an autophagy substrate that is degraded upon autophagy induction.[8] A decrease in p62 levels would suggest that autophagy is being successfully completed.
Q3: My Western blot shows an increase in LC3-II. How do I confirm this is due to autophagy induction and not a blockage of the pathway?
An increase in LC3-II can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes.[9] To distinguish between these two possibilities, you must perform an autophagic flux assay.[6][9] This is a critical experiment to correctly interpret your results.
Q4: How do I perform an autophagic flux assay?
An autophagic flux assay is typically performed by treating your cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[6][10] These inhibitors block the degradation of autophagosomes. If this compound is truly inducing autophagy, you will see a further accumulation of LC3-II in the presence of the lysosomal inhibitor compared to treatment with the inhibitor alone.[11]
Q5: How can I definitively confirm that this compound is acting independently of the mTOR pathway?
To confirm mTOR independence, you should probe for the phosphorylation status of key downstream effectors of mTORC1.[2] The most common markers are phosphorylated-S6 Kinase (p-S6K) and phosphorylated-ULK1 (p-ULK1 at Ser757).[5][12] If this compound is inducing autophagy in an mTOR-independent manner, you should not see a decrease in the phosphorylation of these proteins, unlike treatment with an mTOR inhibitor like Rapamycin or Torin 1.[2][5]
Q6: I am having trouble with my LC3 Western blot. The bands are faint or inconsistent. What can I do?
LC3 Western blotting can be challenging. Here are some troubleshooting tips:
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better separation of LC3-I and LC3-II.
-
Transfer: Ensure efficient transfer of the low molecular weight LC3-II protein. A wet transfer system is often more reliable than semi-dry for small proteins.
-
Antibody: Use a high-quality antibody validated for LC3 detection.
-
Loading Control: Use a reliable loading control to ensure equal protein loading across your samples.
Q7: What are some expected quantitative results for this compound treatment?
The following tables summarize expected outcomes for key experiments when comparing an mTOR-independent inducer like this compound to an mTOR-dependent inducer.
Table 1: Expected Changes in Autophagy Markers
| Treatment | LC3-II Levels | p62/SQSTM1 Levels |
| Vehicle Control | Basal | Basal |
| This compound | Increased | Decreased |
| Rapamycin (mTOR-dependent inducer) | Increased | Decreased |
| Bafilomycin A1 | Increased | Increased |
| This compound + Bafilomycin A1 | Further Increased | Increased |
Table 2: Expected Changes in mTOR Pathway Markers
| Treatment | p-S6K (Thr389) Levels | p-ULK1 (Ser757) Levels |
| Vehicle Control | Basal | Basal |
| This compound | No significant change | No significant change |
| Rapamycin | Decreased | Decreased |
| Torin 1 (mTOR-dependent inducer) | Strongly Decreased | Strongly Decreased |
Experimental Protocols
Protocol 1: Western Blotting for Autophagy and mTOR Pathway Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 15% polyacrylamide gel for LC3 analysis and a separate 10% gel for other proteins.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, p-S6K, S6K, p-ULK1, ULK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent.
Protocol 2: Autophagic Flux Assay with Bafilomycin A1
-
Cell Seeding: Seed cells to be 60-70% confluent at the time of treatment.
-
Treatment: Treat cells with this compound for the desired time. For the last 2-4 hours of the treatment, add Bafilomycin A1 (e.g., 100 nM) to the designated wells.
-
Controls: Include wells with vehicle control, this compound alone, and Bafilomycin A1 alone.
-
Lysis and Western Blot: Proceed with cell lysis and Western blotting as described in Protocol 1, probing for LC3 and p62.
Visualizing the Pathways and Workflow
To better understand the signaling pathways and the experimental logic, the following diagrams are provided.
Caption: mTOR-Dependent Autophagy Pathway.
Caption: this compound mTOR-Independent Autophagy Pathway.
Caption: Experimental Workflow to Confirm Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 7. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 8. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biorxiv.org [biorxiv.org]
Addressing cytotoxicity of BRD5631 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BRD5631. The content is designed to address specific issues, particularly cytotoxicity observed at high concentrations, that users may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule probe, discovered through diversity-oriented synthesis, that enhances autophagy.[1][2] Its primary mechanism is the induction of autophagy through a pathway that is independent of mTOR (mechanistic target of rapamycin), a central regulator of cell growth and autophagy.[3][4] This makes it a valuable tool for studying autophagy in contexts where mTOR signaling is not modulated.[3]
Q2: In which research areas and cellular models has this compound been applied?
A2: this compound has been shown to affect various cellular disease phenotypes linked to autophagy.[4] Key applications include reducing protein aggregation (e.g., mutant huntingtin), enhancing the clearance of intracellular bacteria (e.g., Salmonella), suppressing inflammatory cytokine production (e.g., IL-1β), and promoting cell survival in models of neurodegenerative diseases like Niemann-Pick Type C1.[3][5] It has been used in various cell lines, including HeLa, mouse embryonic fibroblasts (MEFs), and human induced pluripotent stem cell (hiPSC)-derived neurons.[3]
Q3: I am observing significant cytotoxicity in my experiments with this compound. How can I reduce cell death?
A3: Cytotoxicity can be a concern with this compound, especially at higher concentrations or with prolonged exposure.[3][6] Here are some steps to mitigate this issue:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay duration.[6] It is crucial to run a cytotoxicity assay (e.g., LDH release or a viability stain) alongside your experiment to identify the lowest concentration that provides a robust autophagic response with minimal cell death.[3]
-
Reduce Incubation Time: Consider whether a shorter treatment duration is sufficient to achieve your desired biological effect.[3]
-
Check Lysosomal Health: Due to its chemical properties, including a lipophilic group and a basic amine, this compound may have off-target effects on lysosomes.[3] You can assess lysosomal integrity and function using assays like LysoTracker staining.[3]
Q4: What are the recommended working concentrations for this compound?
A4: While original studies primarily used 10 µM, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay duration.[5][6][7] Cell viability assays, such as MTT or LDH release assays, should be conducted in parallel with your autophagy experiments to rule out cytotoxic effects that could confound the results.[6]
Q5: Is there any available quantitative data, such as IC50 values, for this compound cytotoxicity?
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell Viability Assays
Table 1: Troubleshooting High Cytotoxicity
| Potential Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the EC50 for the desired autophagic effect and the CC50 (cytotoxic concentration 50%). Select a concentration that maximizes the therapeutic window (ratio of CC50 to EC50). |
| Prolonged exposure to this compound. | Conduct a time-course experiment to find the shortest incubation time that yields the desired biological outcome. |
| Cell line is particularly sensitive to this compound. | Consider using a different cell line that may be less sensitive. Ensure optimal cell culture conditions, as stressed cells can be more susceptible to drug-induced toxicity.[9] |
| Off-target effects, potentially lysosomotropism. | Assess lysosomal health using specific dyes or functional assays. If lysosomal dysfunction is detected, it may be an inherent property of the compound at high concentrations.[3] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Table 2: Example Data Summary for this compound Cytotoxicity (Note: As no specific public data is available for this compound, this table is a template for researchers to summarize their own findings.)[8]
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[8]
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Serum-free culture medium (recommended during LDH release portion)[8]
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of this compound and controls (vehicle, untreated, and a maximum LDH release control).
-
Incubation: Incubate for the desired exposure period.
-
Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring an aliquot of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.
Visualizations
Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.[1][2]
Caption: Logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
BRD5631 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BRD5631, a small-molecule enhancer of mTOR-independent autophagy.[1] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule probe, discovered through diversity-oriented synthesis, that enhances autophagy.[1][2] Its primary mechanism is the induction of autophagy through a pathway that is independent of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and autophagy.[1][2] This makes it a valuable tool for studying autophagy in contexts where mTOR signaling is not modulated.[2] While the exact molecular target of this compound is not yet fully known, its activity relies on the core autophagy machinery.[3][4] A key feature of its mechanism is its ability to rescue autophagy defects associated with the Crohn's disease-related T300A variant of the ATG16L1 gene.[3]
Q2: What are the primary research applications for this compound?
A2: this compound is a valuable tool for investigating the role of mTOR-independent autophagy in various cellular processes and disease models.[1] It has been shown to modulate cellular phenotypes in diseases linked to autophagy, including:
-
Reducing the aggregation of proteins, such as mutant huntingtin.[2][5]
-
Enhancing the clearance of intracellular bacteria like Salmonella.[2][5]
-
Suppressing the production of inflammatory cytokines, for instance, IL-1β.[2][6]
-
Promoting cell survival in models of neurodegenerative diseases like Niemann-Pick Type C1.[2][7]
Q3: What is the recommended starting concentration for this compound?
A3: A concentration of 10 µM has been demonstrated to be effective in a variety of cell-based assays, including inducing autophagy, clearing protein aggregates, and modulating inflammatory responses in several cell lines.[5][7] However, the optimal concentration can vary depending on the cell type and specific experimental setup. Therefore, it is highly recommended to perform a dose-response curve to determine the ideal concentration for your particular system.[7]
Q4: I am not observing the expected induction of autophagy after this compound treatment. What are the possible reasons?
A4: There are several factors that could lead to a lack of autophagic induction. These can be related to the compound itself, such as issues with solubility or stability, or problems with the experimental setup, including the cell line or the assay being used.[7] Refer to the detailed troubleshooting guides below for a systematic approach to resolving this issue.[7]
Q5: Is this compound cytotoxic?
A5: While this compound generally shows low cytotoxicity at a concentration of 10 µM, higher concentrations may be toxic to more sensitive cell lines.[1] It is crucial to perform a dose-response curve and assess cell viability in parallel with your autophagy experiments to identify a non-toxic working concentration for your specific cell line and assay duration.[8][9] As of late 2025, specific quantitative data on the cytotoxicity of this compound at high concentrations, such as IC50 values, is not widely available in the public domain.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Autophagy
If you are observing variable or no induction of autophagy (e.g., no increase in LC3-II levels or GFP-LC3 puncta), consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | This compound, like many small molecules, may have limited solubility in aqueous solutions.[7] Action: Prepare a high-concentration stock solution in an organic solvent such as DMSO.[7] When diluting the stock into your experimental medium, ensure the final solvent concentration is low (typically <0.5% v/v) to prevent solvent-induced artifacts.[7] Visually inspect the solution for any signs of precipitation after dilution.[7] |
| Compound Instability | The stability of this compound in solution can be affected by storage and handling. Action: Store stock solutions at -20°C or -80°C and protect them from light.[7] It is advisable to aliquot your stock solution to avoid multiple freeze-thaw cycles which can degrade the compound.[7] |
| Suboptimal Concentration or Incubation Time | The effective concentration and the time required to observe an effect can be cell-type dependent.[1] Action: Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the optimal concentration for your cell line.[1] Also, conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak response time.[1] |
| Cell Line Resistance or Dysfunctional Autophagy Pathway | Your cell line may be resistant to this compound or have a compromised autophagic response.[1][8] Action: Use a positive control for autophagy induction, such as starvation or rapamycin, to confirm that your cells are capable of undergoing autophagy.[7][8] It is also recommended to use cells with a low passage number and maintain consistency in the passage number used across experiments.[7] |
| Rapid Autophagic Flux | This compound might be inducing a very rapid autophagic flux, where autophagosomes are formed and degraded quickly, making them difficult to detect.[11] Action: Perform an autophagic flux assay by co-treating the cells with a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, for the last few hours of the this compound treatment.[11] An increase in LC3-II levels in the presence of the inhibitor compared to the inhibitor alone indicates an induction of autophagic flux.[11] |
Issue 2: Observed Cytotoxicity or Changes in Cell Morphology
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Using a concentration that is too high can lead to cytotoxicity and off-target effects.[7] Action: Perform a dose-response curve to identify the minimal concentration required for the desired on-target effect.[7] Concurrently, assess cell viability using assays like MTT, CellTiter-Glo, or LDH release to determine the cytotoxic concentration range for your specific cell line.[1][7][9] |
| High Final DMSO Concentration | The solvent for the stock solution can be toxic at higher concentrations. Action: Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%).[1] Always include a vehicle control (DMSO only) in your experiments.[1] |
| Off-Target Effects | The chemical structure of this compound, with a lipophilic group and a basic amine, suggests a potential for lysosomotropism, where the compound accumulates in and may interfere with the function of lysosomes.[2] Action: To confirm that the observed phenotype is due to the on-target effect of this compound, consider using a structurally different small molecule that also induces mTOR-independent autophagy to see if the phenotype is replicated.[7] If possible, perform rescue experiments by overexpressing or knocking down the intended target to validate the observed effect.[7] |
Issue 3: Paradoxical p62/SQSTM1 Results
Q: I am observing an increase in p62 protein levels after this compound treatment, which is contrary to the expected degradation of this autophagy substrate. What does this indicate?
A: This is a known phenomenon with this compound. The compound can increase p62 transcript levels, which can complicate the interpretation of p62 protein levels as a marker for autophagic flux.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various cellular assays.
Table 1: Recommended Working Concentrations and Incubation Times
| Application | Cell Line | Concentration | Incubation Time | Observed Effect |
| Autophagy Induction | HeLa, MEFs | 10 µM | 4 - 48 hours | Increased GFP-LC3 puncta and LC3-II levels[5] |
| Protein Aggregate Clearance | MEFs | 10 µM | 48 hours | Reduction of mutant huntingtin aggregates[5] |
| Modulation of Inflammation | Macrophages | 10 µM | 24 hours | Suppression of IL-1β secretion[5] |
| Bacterial Clearance | HeLa | 10 µM | 3 hours pre-treatment | Enhanced clearance of Salmonella[5] |
Table 2: Efficacy of this compound in Disease Models
| Cell Model | Treatment | Concentration | Duration | Outcome |
| NPC1 hiPSC-derived neurons | This compound | 10 µM | 3 days | Significantly reduced cell death (quantified by TUNEL assay)[12] |
| NPC1 hiPSC-derived neurons | Carbamazepine (CBZ) | 100 µM | 3 days | Positive control, reduced cell death[12] |
| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | This compound | Not specified | Not specified | Significantly reduced the elevated IL-1β secretion associated with the risk allele[12] |
| MEFs expressing mutant huntingtin (eGFP-HDQ74) | This compound | 10 µM | 48 hours | Significantly reduced the percentage of cells with mutant huntingtin aggregates[12] |
Signaling Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.[3]
Methodology:
-
Cell Plating: Plate HeLa cells stably expressing GFP-LC3 in 384-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with this compound at the desired concentrations (e.g., an 8-point dose curve starting from 20 µM) or a vehicle control (DMSO).[2] Include a positive control such as PI-103 (2.5 µM) or starvation.[2]
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[2]
-
Cell Staining and Fixation: Add Hoechst stain to visualize the nuclei. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[2] Wash the cells three times with phosphate-buffered saline (PBS).[2]
-
Imaging: Acquire images using a high-content fluorescence microscope, capturing both the GFP (LC3) and DAPI (nuclei) channels.[2]
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the number of GFP puncta per cell.[2] An increase in the average number of puncta per cell is indicative of autophagy induction.[2]
Protocol 2: Autophagic Flux Assay by Western Blot
This protocol measures autophagic flux by assessing the accumulation of the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor.[2]
Methodology:
-
Cell Plating: Plate cells (e.g., HeLa, MEFs) in 6-well plates and grow them to 70-80% confluency.[2]
-
Treatment Groups: Prepare four treatment groups:
-
Vehicle (DMSO)
-
This compound (e.g., 10 µM)
-
Bafilomycin A1 (BafA1, 100 nM)
-
This compound + BafA1[2]
-
-
Incubation: Treat the cells with this compound or vehicle for a total of 4 hours. For the groups with BafA1, add the inhibitor for the last 2-4 hours of the incubation period.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[2]
-
Transfer the proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]
-
Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., GAPDH) overnight at 4°C.[2]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[2]
-
-
Analysis: Quantify the band intensity for LC3-II and normalize it to the loading control. An increase in LC3-II levels in the "this compound + BafA1" group compared to the "BafA1" only group indicates an increase in autophagic flux.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic concentration range of this compound.[1]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. A final concentration of 10 µM is a good starting point.[1] Include wells for positive and negative controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the this compound treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stabilizing BRD5631 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of BRD5631, a novel small-molecule modulator of autophagy.[1] Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of this compound in your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule probe, discovered through diversity-oriented synthesis, that enhances autophagy.[1][2] Its primary mechanism is the induction of autophagy through a pathway that is independent of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism.[2][3][4] This is a notable feature as it allows for the study of autophagy modulation without the potential confounding effects of mTOR inhibition.[3] While the exact molecular target of this compound is still being investigated, its activity is dependent on the core autophagy machinery.[2][3]
Q2: What are the primary research applications for this compound?
A2: this compound is a valuable tool for investigating the role of mTOR-independent autophagy in various cellular processes and disease models.[4] It has been demonstrated to modulate cellular phenotypes in models of:
-
Neurodegenerative diseases : It can promote the clearance of protein aggregates, such as mutant huntingtin, and reduce apoptosis in neuronal models of Niemann-Pick Type C1 disease.[4][5][6]
-
Inflammatory diseases : It can suppress the secretion of the pro-inflammatory cytokine IL-1β, particularly in cells with the Crohn's disease-associated ATG16L1 (T300A) allele.[5][6][7]
-
Infection and immunity : It has been shown to enhance the clearance of intracellular bacteria.[4][6]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock, for example, 10 mM.[4][5] Sonication can be used to aid dissolution.[8]
Q4: What is a recommended working concentration for this compound?
A4: The optimal working concentration of this compound can differ based on the cell type and specific assay.[5] It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your system. However, a concentration of 10 µM has been shown to be effective in several published assays, including inducing GFP-LC3 puncta formation.[1][5][9]
Q5: How should I store this compound solutions for long-term stability?
A5: For long-term stability, stock solutions of this compound should be stored at -20°C or -80°C.[4][5][10] It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5][10] For short-term storage, solutions may be kept at 4°C for up to a week.[8] Solutions should also be protected from light.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Autophagy
If you are observing variable or no induction of autophagy (e.g., no increase in LC3-II levels or GFP-LC3 puncta) after treatment with this compound, consider the following.[5]
Potential Cause 1: Compound Insolubility this compound, like many small molecules, may have limited solubility in aqueous cell culture media.[5] Precipitation upon dilution can lead to a lower effective concentration.
Troubleshooting Steps:
-
Visual Inspection : After diluting the stock solution into your experimental medium, visually check for any signs of precipitation. The solution should be clear and free of particles.[5]
-
Optimize Final Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically below 0.5% v/v, to prevent solvent-induced artifacts.[5] For some systems, the final DMSO concentration should be kept below 0.1%.[4]
-
pH Adjustment : For certain compounds, adjusting the pH of the medium can improve solubility; however, ensure the final pH is compatible with your cells.[5]
Potential Cause 2: Compound Instability/Degradation The stability of this compound in solution can be compromised by improper storage and handling.[5]
Troubleshooting Steps:
-
Proper Storage : Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[4][5] Protecting solutions from light is also recommended.[10]
-
Avoid Freeze-Thaw Cycles : Aliquot stock solutions to minimize the number of freeze-thaw cycles.[5][10]
-
Prepare Fresh Dilutions : Prepare working solutions fresh for each experiment from a frozen stock aliquot.
Potential Cause 3: Experimental System Variability The response to this compound can be cell-type dependent.
Troubleshooting Steps:
-
Dose-Response Curve : Perform a dose-response experiment to find the optimal concentration for your specific cell line.[5]
-
Time-Course Experiment : The kinetics of autophagy induction can vary. Conduct a time-course experiment to identify the optimal treatment duration.
-
Positive Controls : Include a known autophagy inducer (e.g., rapamycin or PI-103) as a positive control to ensure your assay is working correctly.[7][10]
-
Cell Health : Ensure that your cells are healthy and in the logarithmic growth phase, as this can impact their response to treatment.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Potential Cytotoxicity at High Concentrations
While this compound has been shown to reduce apoptosis in certain disease models, it is crucial to determine its cytotoxic profile in your specific experimental system, as excessive autophagy can sometimes lead to cell death.[5][11]
Potential Cause: Concentration-Dependent Toxicity Like any compound, this compound may exhibit cytotoxicity at higher concentrations or after prolonged exposure.
Troubleshooting Steps:
-
Determine IC50 : Perform a cell viability assay (e.g., MTT or LDH assay) to determine the half-maximal inhibitory concentration (IC50) in your cell line.[11]
-
Select Sub-toxic Concentrations : For long-term experiments, use this compound at concentrations well below the determined IC50 value to avoid confounding effects from cytotoxicity.
-
Morphological Assessment : Visually inspect cells treated with this compound under a microscope for signs of stress or death (e.g., rounding, detachment).
-
Vehicle Control : Always include a vehicle-only (e.g., DMSO) control to account for any solvent-induced toxicity.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale | Reference |
| Solvent | DMSO | Water-miscible organic solvent for high-concentration stock. | [4][5] |
| Stock Concentration | 10 mM | Standard high-concentration for easy dilution. | [4] |
| Long-Term Storage | -20°C or -80°C | Ensures long-term stability and prevents degradation. | [4][5][10] |
| Short-Term Storage | 4°C (up to 1 week) | Suitable for solutions that will be used within a short timeframe. | [8] |
| Handling | Aliquot to avoid freeze-thaw cycles; Protect from light. | Minimizes degradation from physical stress and light exposure. | [5][10] |
Table 2: Efficacy of this compound in Cellular Disease Models
| Cell Model | Treatment Concentration | Duration | Outcome | Reference |
| NPC1 hiPSC-derived neurons | 10 µM | 3 days | Significantly reduced cell death (TUNEL assay). | [7] |
| Splenic macrophages (ATG16L1 T300A) | Not specified | Not specified | Significantly reduced elevated IL-1β secretion. | [7] |
| HeLa cells (GFP-LC3) | 10 µM | 4 hours | Increased number of GFP-LC3 punctae per cell. | [1][9] |
| HeLa cells | 10 µM | 48 hours | Elevated LC3-II levels. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound and dilute it to a working concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the volume of DMSO required to dissolve the entire amount of this compound powder to a final concentration of 10 mM. b. Under sterile conditions, add the calculated volume of DMSO to the vial containing the this compound powder. c. Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Aliquoting and Storage: a. Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Label the aliquots clearly and store them at -80°C for long-term use.
-
Working Solution Preparation: a. For each experiment, thaw one aliquot of the 10 mM stock solution. b. Serially dilute the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentration (e.g., 10 µM). c. Ensure the final DMSO concentration in the medium is below 0.5%. For example, for a 1:1000 dilution (10 µM from 10 mM stock), the final DMSO concentration will be 0.1%. d. Vortex the working solution gently before adding it to the cells.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent cytotoxicity of this compound in a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Absorbance plate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for untreated (vehicle control) and positive controls.
-
Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan (B1609692) crystals.[11]
-
Solubilization : Add the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Caption: Experimental workflow for assessing this compound cytotoxicity via MTT assay.
Mandatory Visualizations
This compound Signaling Pathway
This compound induces autophagy through a pathway that is independent of mTOR, a central inhibitor of the canonical autophagy pathway. While the direct target of this compound is unknown, its action requires the core autophagy machinery (e.g., ATG proteins) to initiate the formation of the autophagosome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Autophagy | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating Target Validation: A Guide to Negative Controls for BRD5631
Technical Support & Troubleshooting Guide
For researchers utilizing the novel autophagy-enhancing small molecule, BRD5631, establishing rigorous experimental controls is paramount to ensuring data validity and accurately attributing observed phenotypes to its mechanism of action. This guide provides a comprehensive overview of recommended negative controls and experimental strategies to validate the on-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal negative control for this compound?
The ideal negative control for a small molecule inhibitor is a structurally analogous but biologically inactive compound. Such a control helps to distinguish the on-target effects from non-specific or off-target effects related to the chemical scaffold. At present, a commercially available, validated inactive analog of this compound has not been widely reported. Therefore, a multi-faceted approach using a combination of controls is recommended.
Q2: What are the essential negative controls to include in my this compound experiments?
In the absence of a specific inactive analog, the following controls are crucial:
-
Vehicle Control (e.g., DMSO): This is the most fundamental control to account for any effects of the solvent used to dissolve this compound.
-
Genetic Knockdown/Knockout of Autophagy-Related Genes (e.g., ATG5, ATG7): To confirm that the effects of this compound are dependent on the core autophagy machinery, experiments should be performed in cells where essential autophagy genes have been knocked down or knocked out.[1] this compound should not produce its autophagy-enhancing effects in these cells.
-
Orthogonal Autophagy Inducers: Comparing the cellular phenotype induced by this compound with that of other well-characterized autophagy inducers that act through different mechanisms can help to dissect the specific pathway engaged by this compound. For example, rapamycin (B549165) (an mTOR-dependent inducer) can be used to differentiate the mTOR-independent action of this compound.
Q3: How can I be sure the observed effects are not due to off-target activities of this compound?
While no single experiment can definitively rule out all off-target effects, a combination of the following approaches can build a strong case for on-target activity:
-
Dose-response analysis: Demonstrate that the observed phenotype is dependent on the concentration of this compound.
-
Structure-Activity Relationship (SAR) Data: If available, comparing the activity of this compound with structurally similar but less active or inactive analogs can provide strong evidence for on-target engagement.
-
Phenotypic comparison: Compare the cellular effects of this compound with the known phenotypes associated with genetic manipulation of autophagy (e.g., clearance of protein aggregates, reduction of inflammatory cytokine production).[1]
-
Target deconvolution studies: Advanced techniques such as chemical proteomics or thermal proteome profiling can be employed to identify the direct binding partners of this compound within the cell.
Data Presentation: Comparative Analysis of Controls
The following table summarizes the expected outcomes when using the recommended controls in a typical autophagy induction experiment with this compound.
| Treatment/Condition | Expected Effect on Autophagy | Rationale |
| Vehicle Control (DMSO) | No change | Establishes baseline autophagy levels. |
| This compound | Increase | The experimental condition being tested. |
| This compound in ATG5-/- cells | No change | Demonstrates dependence on the core autophagy machinery. |
| Rapamycin | Increase | Positive control for mTOR-dependent autophagy induction. |
Experimental Protocols
Protocol 1: Validating On-Target Efficacy using ATG5 Knockout Cells
Objective: To confirm that the autophagy-inducing activity of this compound is dependent on the core autophagy machinery.
Methodology:
-
Cell Culture: Culture both wild-type and ATG5 knockout (ATG5-/-) cells in appropriate media.
-
Treatment: Treat both cell lines with a predetermined optimal concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).
-
Autophagy Readout: Assess autophagy induction using one or more of the following methods:
-
LC3-II Immunoblotting: Analyze the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
GFP-LC3 Puncta Formation Assay: In cells stably expressing GFP-LC3, quantify the formation of fluorescent puncta, which represent autophagosomes.
-
p62/SQSTM1 Immunoblotting: Monitor the degradation of p62, an autophagy substrate. A decrease in p62 levels suggests increased autophagic flux.
-
-
Data Analysis: Compare the level of autophagy induction by this compound in wild-type versus ATG5-/- cells. A significant reduction or absence of induction in the knockout cells validates the on-target, autophagy-dependent effect of this compound.
Protocol 2: Distinguishing mTOR-Independent Mechanism using Pharmacological Controls
Objective: To confirm that this compound induces autophagy through an mTOR-independent pathway.
Methodology:
-
Cell Culture: Culture cells of interest in appropriate media.
-
Treatment: Treat cells with this compound, rapamycin (positive control for mTOR-dependent autophagy), or vehicle control (DMSO).
-
mTOR Pathway Analysis:
-
Prepare cell lysates at various time points post-treatment.
-
Perform immunoblotting for key components of the mTOR signaling pathway, such as phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1).
-
-
Autophagy Readout: Concurrently, assess autophagy induction as described in Protocol 1.
-
Data Analysis: Compare the effects of this compound and rapamycin on both mTOR signaling and autophagy induction. Rapamycin treatment should lead to a decrease in p-S6K and p-4E-BP1 levels, while this compound should induce autophagy without significantly affecting the phosphorylation of these mTOR substrates.
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate the key concepts and workflows.
Caption: Workflow for validating the on-target effect of this compound using genetic knockouts.
Caption: Simplified signaling pathways for mTOR-dependent and -independent autophagy induction.
References
Validation & Comparative
Validating the Autophagy-Enhancing Effect of BRD5631: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel autophagy inducer BRD5631 with other well-established autophagy-inducing compounds. This analysis is supported by available experimental data and detailed methodologies to aid in the selection of appropriate tools for autophagy research.
Introduction to this compound
This compound is a small molecule, discovered through diversity-oriented synthesis, that has been identified as a potent enhancer of autophagy.[1][2][3] A key characteristic of this compound is its ability to induce autophagy through a mechanism independent of the well-characterized mTOR signaling pathway.[1][2][3][4][5] This property makes it a valuable tool for studying mTOR-independent autophagy and for therapeutic strategies where mTOR inhibition might be undesirable.[3] this compound has been shown to modulate various cellular disease phenotypes, including reducing protein aggregation, enhancing cell survival, promoting bacterial clearance, and decreasing the production of inflammatory cytokines.[3][6][7]
Mechanism of Action: An mTOR-Independent Pathway
Autophagy is regulated by two main signaling pathways: mTOR-dependent and mTOR-independent.[4]
-
mTOR-Dependent Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that suppresses autophagy under nutrient-rich conditions.[4][8] Inhibition of mTOR complex 1 (mTORC1) by compounds like rapamycin and Torin 1 is a well-established mechanism for inducing autophagy.[4][8]
-
mTOR-Independent Pathways: These pathways can initiate autophagy in response to various cellular stresses without directly inhibiting mTOR.[4] this compound operates through such a pathway.[1][2][4][8] Studies have shown that treatment with this compound does not affect the phosphorylation levels of mTORC1 substrates, confirming that it does not directly inhibit the mTOR pathway.[4][5] While its precise molecular target is still under investigation, its activity is dependent on the core autophagy machinery, as its effects are abrogated in cells deficient in essential autophagy-related genes like Atg5.[2][5]
A proposed signaling pathway for this compound involves the activation of the ULK1 complex and the class III PI3K complex, which are crucial for the initiation and nucleation of the autophagosome.[1]
Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.
Performance Comparison with Other Autophagy Inducers
The efficacy of this compound has been quantified and compared to other autophagy inducers across various cellular assays.
Data Presentation
| Compound | Mechanism of Action | Typical Working Concentration | Key Effects |
| This compound | mTOR-independent | 10 µM | Induces GFP-LC3 puncta formation, increases LC3-II levels, promotes clearance of mutant huntingtin.[8] |
| Rapamycin | mTOR-dependent (allosteric mTORC1 inhibitor) | 10 nM - 1 µM | Induces autophagosome formation, decreases p62 levels, arrests cell cycle.[8] |
| Torin 1 | mTOR-dependent (ATP-competitive mTOR inhibitor) | 250 nM - 1 µM | Potent induction of autophagy, inhibits mTORC1 and mTORC2.[8] |
| SMER28 | mTOR-independent | 10 - 50 µM | Increases autophagosome synthesis, enhances clearance of mutant huntingtin and α-synuclein.[8] |
| Cell Line | Treatment | LC3-II Levels | p62 Levels | Reference |
| HeLa | 10 µM this compound for 48 hours | Increased | Not reported | [1] |
| Atg5+/+ MEFs | 10 µM this compound | Substantially increased | Increased (due to transcriptional upregulation) | [1] |
| Atg5-/- MEFs | 10 µM this compound | No detectable effect | No detectable effect | [1] |
| Cell Model | Treatment | Outcome | Reference |
| ATG16L1 T300A knock-in murine macrophages | This compound | Significantly reduced elevated IL-1β levels. | [1] |
| NPC1 hiPSC-derived neurons | 10 µM this compound for 3 days | Significantly reduced cell death. | [9] |
| Atg5+/+ MEFs (expressing mutant huntingtin) | 10 µM this compound for 48 hours | Significantly reduced the percentage of cells with visible protein aggregates.[7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes, a hallmark of autophagy induction.[5]
Experimental Workflow
Caption: Experimental workflow for the GFP-LC3 puncta formation assay.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or U2OS) stably or transiently expressing a GFP-LC3 fusion protein on glass-bottom plates.[5]
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 4-24 hours).[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin or Torin 1).[5]
-
Fixation: Fix cells with 4% paraformaldehyde.[1]
-
Staining: Stain nuclei with DAPI.[1]
-
Imaging: Acquire images using a fluorescence microscope.[1][5]
-
Quantification: Quantify the number of GFP-LC3 puncta per cell using automated image analysis software.[1][5]
Western Blotting for LC3-II and p62
This assay is used to quantify the levels of key autophagy-related proteins. An increase in the lipidated form of LC3 (LC3-II) is indicative of autophagosome formation, while a decrease in p62 (SQSTM1) suggests efficient autophagic flux.
Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3 and p62, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the LC3-II/LC3-I ratio and p62 levels relative to the loading control.
Autophagic Flux Assay
To confirm that this compound enhances the entire autophagy process (autophagic flux) and not just autophagosome formation, the LC3-II accumulation can be measured in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor and this compound, compared to the inhibitor alone, indicates increased autophagic flux.
Conclusion
This compound is a valuable tool for studying mTOR-independent autophagy.[3][8] Its distinct mechanism of action sets it apart from classical autophagy inducers like rapamycin and Torin 1.[8][10] The provided data and protocols serve as a guide for researchers to validate and explore the autophagy-enhancing effects of this compound in various experimental contexts. Further investigation into its precise molecular target will be crucial for a complete understanding of its mechanism and for its potential development as a therapeutic agent.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of mTOR-Independent Autophagy Inducers: BRD5631 and SMER28
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, is a critical target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1] While the mTOR-dependent pathway is a well-established regulator of autophagy, small molecules that induce autophagy through mTOR-independent mechanisms offer alternative and potentially more specific therapeutic strategies.[1][2] This guide provides a comprehensive and objective comparison of two such small-molecule autophagy enhancers: BRD5631 and SMER28.
At a Glance: Key Differences
| Feature | This compound | SMER28 |
| Primary Mechanism | mTOR-independent; the precise molecular target is not yet fully elucidated.[3][4] | mTOR-independent; directly inhibits phosphoinositide 3-kinase (PI3K) p110δ and activates VCP/p97 ATPase.[2][3] |
| Discovery | Identified through a high-throughput screen of a diversity-oriented synthesis library.[3][5] | Identified in a screen for small-molecule enhancers of rapamycin (B549165) (SMER).[3] |
| Reported Cellular Effects | Reduces protein aggregation, enhances bacterial clearance, and suppresses inflammatory cytokine production.[1][3] | Reduces aggregation of neurotoxic proteins, inhibits growth factor signaling, and induces apoptosis in certain cancer cells.[3] |
| Disease Model Applications | Crohn's disease, Niemann-Pick Type C1, Huntington's disease.[3][6] | Huntington's disease, Parkinson's disease, Alzheimer's disease, B-cell lymphomas.[3][7] |
Quantitative Performance Data
A direct, head-to-head comparison of the EC50 values for autophagy induction by this compound and SMER28 is not consistently available in the published literature.[2] The following table summarizes the experimentally validated effective concentrations of each compound in various cellular assays, providing a benchmark for their biological activity.
| Assay | This compound | SMER28 | Cell Line |
| GFP-LC3 Puncta Formation | 10 µM[1][3] | 10-100 µM[3] | HeLa[3] |
| Mutant Huntingtin (eGFP-HDQ74) Aggregate Clearance | 10 µM[6] | 47 µM[8] | Mouse Embryonic Fibroblasts (MEFs)[6], COS-7 cells[8] |
| Reduction of Aβ Peptide | Not Reported | Apparent EC50 of ~10 µM[9] | N2a-APP cells[9] |
| Reduction of APP-CTF | Not Reported | Apparent EC50 of ~20 µM[9] | N2a-APP cells[9] |
| Induction of LC3-II Levels | 10 µM[10] | 50 µM[11] | HeLa[10], U-2 OS[11] |
Signaling Pathways
This compound and SMER28 induce autophagy through distinct mTOR-independent mechanisms.
This compound: The precise molecular target of this compound remains unknown.[4] However, it is established that it functions independently of mTOR to initiate the formation of autophagosomes.[1] Its activity is dependent on the core autophagy machinery, including proteins like Atg5.[4]
SMER28: SMER28 has a more defined mechanism of action. It has been shown to directly inhibit the p110δ subunit of PI3K, a component of the PI3K/AKT/mTOR pathway, but its autophagy-inducing effect is considered mTOR-independent.[10] More recently, SMER28 has been identified to bind to the valosin-containing protein (VCP/p97), an ATPase involved in protein quality control, enhancing both autophagy and proteasomal clearance of neurotoxic proteins.[12][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and SMER28.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
Protocol:
-
Cell Seeding: Seed cells stably expressing GFP-LC3 (e.g., HeLa-GFP-LC3) in 96-well imaging plates and allow them to adhere overnight.[14]
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., starting at 20 µM) or SMER28 for a specified duration (e.g., 4-24 hours).[5][10] Include vehicle (DMSO) and positive (e.g., rapamycin) controls.[4]
-
Fixation and Staining: Fix cells with 4% paraformaldehyde, permeabilize, and stain nuclei with DAPI.[15]
-
Imaging: Acquire images using a high-content fluorescence microscope.[2]
-
Image Analysis: Use automated image analysis software to quantify the number of GFP-LC3 puncta per cell.[5] An increase in puncta indicates an induction of autophagy.[5]
Western Blot Analysis for LC3 and p62
This method quantifies the levels of key autophagy-related proteins. An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation. p62/SQSTM1 is a cargo receptor that is degraded by autophagy, so its levels are expected to decrease with increased autophagic flux. However, it is important to note that this compound has been shown to increase p62 transcript levels, which can complicate the interpretation of p62 protein levels as a sole marker of autophagic flux.[14][16]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of the lysates.[2]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies. Use a loading control like GAPDH or β-actin.[3]
-
Detection and Analysis: Detect protein bands using an ECL substrate and quantify band intensities using densitometry.[3]
Mutant Huntingtin (eGFP-HDQ74) Aggregate Clearance Assay
This assay assesses the functional ability of the induced autophagy to clear protein aggregates.
Protocol:
-
Transfection: Transfect cells (e.g., MEFs or COS-7) with a plasmid encoding eGFP-HDQ74.[6][8]
-
Treatment: Following transfection, treat cells with this compound (e.g., 10 µM) or SMER28 (e.g., 47 µM) or a vehicle control for 48 hours.[6][8]
-
Microscopy: Quantify the percentage of eGFP-positive cells containing visible eGFP-HDQ74 aggregates using fluorescence microscopy.[6]
-
Analysis: A reduction in the percentage of cells with aggregates indicates enhanced clearance. To confirm the role of autophagy, this experiment can be performed in autophagy-deficient (e.g., Atg5-/-) cells, where the effect should be abrogated.[6]
Conclusion
This compound and SMER28 are valuable tool compounds for studying mTOR-independent autophagy. This compound, with its yet-to-be-identified target, offers a probe for discovering novel regulatory nodes in the autophagy pathway.[2] Its efficacy in models of Crohn's disease and Niemann-Pick Type C1 highlights its therapeutic potential.[3] SMER28, with its dual mechanism of inhibiting PI3K and activating VCP/p97, provides a more characterized tool to investigate the interplay between different cellular clearance pathways.[3][12] Its demonstrated ability to clear neurotoxic proteins makes it a promising candidate for further investigation in the context of neurodegenerative diseases.[3][7] The choice between these compounds will depend on the specific research question and the cellular context being investigated. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other novel autophagy modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agscientific.com [agscientific.com]
- 8. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule enhancer of autophagy decreases levels of Aβ and APP-CTF via Atg5-dependent autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Studies replicating the findings on BRD5631's therapeutic potential
A detailed guide for researchers and drug development professionals on the therapeutic potential of BRD5631, an mTOR-independent autophagy inducer. This document provides a comparative analysis with other autophagy modulators, supported by experimental data and detailed protocols.
This compound is a novel small-molecule probe, discovered through diversity-oriented synthesis, that has been identified as a potent enhancer of autophagy.[1][2][3] A key characteristic of this compound is its ability to induce autophagy through a mechanism independent of the well-established mTOR (mammalian target of rapamycin) signaling pathway.[1][2][3] This feature makes it a valuable tool for investigating mTOR-independent autophagy and presents a potential therapeutic advantage where chronic mTOR inhibition may lead to undesirable side effects.[1]
Dysregulation of autophagy, a fundamental cellular process for degrading and recycling damaged cellular components, is implicated in a wide range of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1] this compound has demonstrated the ability to modulate cellular disease phenotypes associated with impaired autophagy, such as protein aggregation, cell survival, bacterial replication, and inflammatory cytokine production.[3][4]
Comparative Analysis of Autophagy Inducers
This compound's performance has been evaluated alongside other well-known autophagy inducers, which can be broadly categorized into mTOR-dependent and mTOR-independent mechanisms.
| Feature | This compound | Rapamycin | Torin 1 | SMER28 | AUTEN-67 | SBI-0206965 |
| Primary Mechanism | mTOR-independent autophagy enhancer[1][5][6] | Allosteric mTORC1 inhibitor (mTOR-dependent)[5] | ATP-competitive mTOR inhibitor (mTOR-dependent)[5] | mTOR-independent; may involve PI3K p110δ inhibition[5] | Inhibitor of myotubularin-related phosphatase 14 (MTMR14)[6] | Inhibitor of ULK1/2 and AMPK kinases[6] |
| Reported Effective Concentration | 10 µM for GFP-LC3 puncta formation in HeLa cells[5][6] | 10 nM - 1 µM[5] | 250 nM - 1 µM[5] | 10 - 50 µM[5] | 2-100 µM induces autophagic flux in HeLa cells[6] | IC50 of 108 nM for ULK1 and 711 nM for ULK2 in vitro[6] |
| Key Cellular Effects | Increases LC3-II levels, promotes clearance of aggregate-prone proteins, reduces inflammatory cytokine production.[6] | Induces autophagosome formation, decreases p62 levels, arrests cell cycle.[5] | Potent induction of autophagy, inhibits mTORC1 and mTORC2.[5] | Increases autophagosome synthesis, enhances clearance of mutant huntingtin and α-synuclein.[5] | Increases autophagic flux, protects neurons from stress-induced cell death.[6] | Suppresses ULK1-mediated phosphorylation, blocks autophagic flux.[6] |
Efficacy of this compound in Disease Models
Preliminary studies have demonstrated the therapeutic potential of this compound in various cellular disease models.
| Cell Model | Treatment | Concentration | Duration | Outcome |
| Niemann-Pick Type C1 (NPC1) hiPSC-derived neurons | This compound | 10 µM | 3 days | Significantly reduced cell death (quantified by TUNEL assay). Showed efficacy at a 10-fold lower concentration than the established autophagy enhancer, Carbamazepine (CBZ).[7] |
| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice (Crohn's Disease model) | This compound | Not specified | Not specified | Significantly reduced the elevated IL-1β secretion associated with the risk allele.[7] |
| Mouse Embryonic Fibroblasts (MEFs) expressing mutant huntingtin (eGFP-HDQ74) | This compound | 10 µM | 48 hours | Promoted the clearance of mutant huntingtin aggregates in an autophagy-dependent manner.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced autophagy and a typical experimental workflow for its characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
BRD5631: A Comparative Guide to a Novel mTOR-Independent Autophagy Enhancer
In the dynamic field of cellular biology research, the modulation of autophagy—a fundamental process of cellular self-degradation and recycling—holds immense therapeutic potential for a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2] This guide provides a comprehensive comparison of BRD5631, a novel small-molecule autophagy enhancer, with other well-established and recently developed autophagy modulators. We present a detailed analysis of its potency, mechanism of action, and supporting experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
At a Glance: this compound's Potency in Context
This compound distinguishes itself by enhancing autophagy through a mechanism independent of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[3] This is a significant advantage as it may circumvent the potential side effects associated with the chronic inhibition of the multifaceted mTOR pathway.[3] While the precise molecular target of this compound is still under investigation, its ability to induce autophagy has been consistently demonstrated.[4]
The following table summarizes the key performance metrics of this compound in comparison to other autophagy modulators. It is important to note that direct comparisons of potency should be interpreted with caution due to variations in experimental systems and conditions across different studies.[1]
| Compound | Primary Mechanism of Action | Reported Effective Concentration/Potency | Key Cellular Effects |
| This compound | mTOR-independent autophagy enhancer.[3][4] | 10 µM for GFP-LC3 puncta formation in HeLa cells.[1][4] | Increases LC3-II levels, promotes clearance of aggregate-prone proteins (e.g., mutant huntingtin), and reduces inflammatory cytokine production.[1][5][6] |
| Rapamycin | mTOR-dependent autophagy enhancer (allosteric mTORC1 inhibitor).[7][4] | 10 nM - 1 µM.[4] | Induces autophagosome formation, decreases p62 levels, and arrests the cell cycle.[4] |
| Torin 1 | mTOR-dependent autophagy enhancer (ATP-competitive mTOR inhibitor).[4] | 250 nM - 1 µM.[4] | Potently induces autophagy by inhibiting both mTORC1 and mTORC2.[4] |
| SBI-0206965 | Autophagy inhibitor (inhibitor of ULK1/2 and AMPK kinases).[1] | IC50 of 108 nM for ULK1 and 711 nM for ULK2 in vitro.[1] | Blocks autophagy initiation and autophagic flux; can induce apoptosis in cancer cells.[1] |
| AUTEN-67 | mTOR-independent autophagy enhancer (inhibitor of MTMR14/Jumpy).[1] | 2-100 µM induces autophagic flux in HeLa cells.[1] | Increases autophagic flux and protects neurons from stress-induced cell death.[1] |
| SMER28 | mTOR-independent autophagy enhancer (potential PI3K p110δ inhibitor).[3][4] | 10 - 50 µM.[4] | Increases autophagosome synthesis and enhances the clearance of mutant huntingtin and α-synuclein.[4] |
| Chloroquine (B1663885) | Autophagy inhibitor (prevents autophagosome-lysosome fusion and inhibits lysosomal enzymes).[8][9] | 10 - 40 µM.[10][8] | Leads to the accumulation of autophagosomes and LC3-II.[8][9] |
| Bafilomycin A1 | Autophagy inhibitor (inhibits V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion).[10][11] | 10 - 100 nM.[10][12] | Blocks autophagic flux, leading to the accumulation of autophagosomes.[10] |
Signaling Pathways and Mechanisms of Action
The induction of autophagy is a tightly regulated process involving multiple signaling pathways. This compound's mTOR-independent mechanism offers a distinct advantage for targeted research. The following diagrams illustrate the points of intervention for this compound and other key modulators.
Caption: mTOR-Dependent Autophagy Pathway.
Caption: this compound's mTOR-Independent Pathway.
Experimental Protocols for Autophagy Modulation Analysis
Reproducible and quantitative assessment of autophagy is crucial for evaluating the efficacy of modulators like this compound. Below are detailed protocols for key experiments.
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay is widely used to visualize and quantify the formation of autophagosomes.[1]
Objective: To quantify the number of GFP-LC3 puncta per cell as an indicator of autophagosome formation.[1]
Materials:
-
HeLa cells stably expressing GFP-LC3.[1]
-
Complete culture medium (e.g., DMEM with 10% FBS).[1]
-
Test compounds (e.g., this compound) and vehicle control (DMSO).[1]
-
Positive control (e.g., Rapamycin or starvation medium).[1]
-
Fixative (e.g., 4% paraformaldehyde).[1]
-
DAPI for nuclear counterstaining.[1]
-
Fluorescence microscope with automated image acquisition and analysis capabilities.[1]
Procedure:
-
Seed HeLa-GFP-LC3 cells in a multi-well plate at a suitable density for single-cell analysis.
-
Allow cells to adhere overnight.
-
Treat cells with test compounds at various concentrations for a specified duration (e.g., 4 hours for this compound).[4]
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Use automated image analysis software to quantify the number of GFP-LC3 puncta per cell.[13]
Data Analysis: An increase in the number of GFP-LC3 puncta per cell indicates an increase in autophagosome formation. Dose-response curves can be generated to determine the EC50 for puncta formation.[1]
Caption: GFP-LC3 Puncta Formation Assay Workflow.
Autophagic Flux Assay using mCherry-GFP-LC3
This assay distinguishes between autophagosomes and autolysosomes, providing a measure of autophagic flux.[1]
Objective: To quantify autophagic flux by measuring the ratio of red to yellow fluorescent puncta.[1]
Materials:
-
Cells stably expressing mCherry-GFP-LC3.[1]
-
Complete culture medium.[1]
-
Test compounds and controls.[1]
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control.[1]
-
Confocal microscope.[1]
Procedure:
-
Seed mCherry-GFP-LC3 expressing cells in an imaging dish.
-
Treat cells with test compounds, vehicle, and controls. Include a condition with a lysosomal inhibitor.
-
After incubation, visualize cells using a confocal microscope, acquiring images in both green (GFP) and red (mCherry) channels.
-
Quantify the number of yellow (mCherry+GFP+, autophagosomes) and red-only (mCherry+GFP-, autolysosomes) puncta per cell.[1]
Data Analysis: An increase in both yellow and red puncta suggests enhanced autophagic flux. An accumulation of yellow puncta in the presence of a lysosomal inhibitor confirms increased autophagosome formation rather than blocked degradation.[1]
Western Blotting for LC3-II and p62
This biochemical assay provides a quantitative measure of autophagy induction by detecting key autophagy-related proteins.[1]
Objective: To quantify the levels of lipidated LC3 (LC3-II) and the autophagy substrate p62/SQSTM1.[1]
Materials:
-
Cell line of interest.[1]
-
Test compounds and controls.[1]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.[1]
-
SDS-PAGE gels and Western blotting apparatus.[1]
-
Primary antibodies against LC3 and p62.[1]
-
Loading control antibody (e.g., GAPDH or β-actin).[1]
-
HRP-conjugated secondary antibodies.[1]
-
Chemiluminescent substrate.[1]
Procedure:
-
Treat cells with test compounds for the desired time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies for LC3, p62, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.[1]
Data Analysis: An increase in the LC3-II/LC3-I ratio or total LC3-II levels indicates an increase in autophagosome number. A decrease in p62 levels suggests its degradation via autophagy. Co-treatment with a lysosomal inhibitor should lead to a further increase in LC3-II, confirming an increase in autophagic flux.[1]
Conclusion
This compound emerges as a valuable tool for studying autophagy, particularly for dissecting mTOR-independent pathways.[3][4] Its distinct mechanism of action sets it apart from classical autophagy inducers like rapamycin and Torin 1.[4] While direct quantitative comparisons from single head-to-head studies are not always available, the existing data indicates that this compound is a potent inducer of autophagy with significant effects on various cellular disease phenotypes.[6] The choice of an autophagy modulator will ultimately depend on the specific research question and the desired experimental outcome. This guide provides the necessary data and protocols to facilitate the informed selection and application of these powerful research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 7. benchchem.com [benchchem.com]
- 8. Autophagy Inhibition with Chloroquine Increased Pro-Apoptotic Potential of New Aziridine-Hydrazide Hydrazone Derivatives against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological modulators of autophagy activate a parallel noncanonical pathway driving unconventional LC3 lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
Validating the Suppression of Interleukin-1β Secretion by BRD5631: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD5631, a novel autophagy enhancer, with the well-established NLRP3 inflammasome inhibitor, MCC950, in the context of their ability to suppress the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Interleukin-1β is a potent pyrogenic cytokine that plays a crucial role in innate immunity and inflammation. Its dysregulation is implicated in a wide range of inflammatory diseases. The secretion of mature IL-1β is a tightly controlled process, primarily mediated by the activation of inflammasomes, multi-protein complexes that facilitate the cleavage of pro-IL-1β by caspase-1. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is a key target for anti-inflammatory therapies.
This compound is a small molecule that enhances autophagy through an mTOR-independent pathway.[1][2] Autophagy is a cellular recycling process that can limit inflammation by removing inflammasome components and the pro-IL-1β substrate.[3][4] this compound has been shown to suppress IL-1β secretion in an autophagy-dependent manner.[2]
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[3] It directly targets the NLRP3 protein, preventing its activation and the subsequent cascade leading to IL-1β maturation and release.[3]
This guide will compare the efficacy of these two compounds in suppressing IL-1β secretion, highlighting their distinct mechanisms of action.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory effects of this compound and MCC950 on IL-1β secretion.
Table 1: Efficacy of this compound in Suppressing IL-1β Secretion
| Cell Type | Stimulation | This compound Concentration | Observed Effect on IL-1β Secretion | Reference |
| Immortalized murine bone marrow-derived macrophages (iBMDMs) | IFN-γ (100 ng/mL) + LPS (10 ng/mL) + MDP (10 µg/mL) | 10 µM | Significant reduction | [5] |
| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | IFN-γ (100 ng/mL) + LPS (2 ng/mL) + MDP (10 µg/mL) | 10 µM | Significantly reduced the elevated IL-1β levels | [5] |
Table 2: Efficacy of MCC950 in Suppressing IL-1β Secretion
| Cell Type | Stimulation | MCC950 Concentration | IC50 | Observed Effect on IL-1β Secretion | Reference |
| Primary human monocytes | LPS (0.1 µg/mL) + Nigericin (B1684572) (10 µM) | 0.01 - 50 µM | ~14.3 nM | Dose-dependent inhibition | [3] |
| Human monocyte-derived macrophages (hMDMs) | LPS (0.1 µg/mL) + Nigericin (10 µM) | 0.01 - 50 µM | Not specified | Dose-dependent inhibition | [3] |
| Mouse bone marrow-derived macrophages (BMDMs) | LPS + ATP | 1 - 1000 nM | ~7.5 nM | Dose-dependent inhibition | Coll RC, et al. (2015) |
| Peripheral blood mononuclear cells (PBMCs) from CAPS patients | LPS | Not specified | 70.4 nM | Inhibition of IL-1β production | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the distinct mechanisms by which this compound and MCC950 suppress IL-1β secretion.
Caption: Mechanisms of IL-1β suppression by this compound and MCC950.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the suppression of IL-1β secretion by a test compound.
Caption: Workflow for IL-1β secretion suppression assay.
Experimental Protocols
IL-1β Secretion Suppression Assay with this compound
This protocol is adapted from methodologies used in studies investigating the effect of this compound on IL-1β secretion.[5]
1. Cell Culture and Seeding:
-
Culture immortalized murine bone marrow-derived macrophages (iBMDMs) or primary murine splenic CD11b+ macrophages in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Cell Priming (Signal 1):
-
For iBMDMs, prime the cells with 100 ng/mL of recombinant murine IFN-γ for 16 hours.
-
For splenic macrophages, prime with 100 ng/mL of IFN-γ for 6 hours.
3. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations (e.g., a dose-response from 0.1 to 20 µM). A final concentration of 10 µM has been shown to be effective.
-
Add the this compound dilutions or vehicle control (DMSO) to the cells and incubate for 1 hour.
4. Stimulation (Signal 2):
-
For iBMDMs, stimulate the cells with a combination of 10 ng/mL LPS and 10 µg/mL muramyl dipeptide (MDP) for 24 hours.
-
For splenic macrophages, stimulate with 2 ng/mL LPS and 10 µg/mL MDP for 24 hours.
5. Supernatant Collection and Analysis:
-
After the stimulation period, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Normalize the results to the vehicle-treated control to determine the percentage of inhibition.
IL-1β Secretion Suppression Assay with MCC950
This protocol is based on established methods for evaluating the potency of MCC950.[3]
1. Cell Culture and Seeding:
-
Isolate primary human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages, or use mouse bone marrow-derived macrophages (BMDMs).
-
Seed the cells in 96-well plates at an appropriate density (e.g., 2 x 10^5 cells/well for BMDMs).
2. Cell Priming (Signal 1):
-
Prime the cells with 100 ng/mL of lipopolysaccharide (LPS) for 3-4 hours.
3. Compound Treatment:
-
Prepare a stock solution of MCC950 in DMSO.
-
Prepare serial dilutions of MCC950 in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Pre-incubate the primed cells with the MCC950 dilutions or vehicle control (DMSO) for 30-60 minutes.
4. Stimulation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
5. Supernatant Collection and Analysis:
-
Centrifuge the plates to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the amount of mature IL-1β in the supernatants using a human or mouse IL-1β ELISA kit, depending on the cell type used.
6. Data Analysis:
-
Construct a standard curve and determine the IL-1β concentrations in the samples.
-
Plot the IL-1β concentration against the log of the MCC950 concentration and perform a non-linear regression analysis to calculate the IC50 value.
Conclusion
Both this compound and MCC950 effectively suppress the secretion of IL-1β, but through distinct mechanisms. MCC950 acts as a direct and potent inhibitor of the NLRP3 inflammasome, offering a targeted approach to block IL-1β maturation. This compound, on the other hand, operates by enhancing autophagy, a fundamental cellular process that can indirectly downregulate inflammation by degrading key components of the inflammatory machinery.
The choice between these two compounds will depend on the specific research question and experimental context. MCC950 is an ideal tool for specifically interrogating the role of the NLRP3 inflammasome. This compound provides a means to explore the broader interplay between autophagy and inflammation, with potential therapeutic implications for diseases where enhancing autophagy is beneficial. The experimental protocols provided in this guide offer a starting point for researchers to validate and compare the effects of these and other compounds on IL-1β secretion in their own experimental systems.
References
- 1. Autophagy Controls IL-1β Secretion by Targeting Pro-IL-1β for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to BRD5631 and its Analogs in Autophagy Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of BRD5631, a novel mTOR-independent autophagy inducer, and its analogs. The document outlines its performance against other alternative autophagy modulators, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways and experimental workflows.
Abstract
This compound is a novel small-molecule probe that enhances autophagy through a mechanism independent of the well-characterized mTOR signaling pathway.[1][2][3] Discovered through diversity-oriented synthesis, this compound presents a valuable tool for investigating the roles of autophagy in cellular homeostasis and various disease contexts, including neurodegeneration, infection, and inflammation.[1][4] This guide presents a comparative study of this compound, its analogs, and other autophagy modulators, with a focus on their mechanisms of action, quantitative performance in cellular assays, and the experimental protocols for their evaluation.
Mechanism of Action: An mTOR-Independent Pathway
A key characteristic of this compound is its ability to induce autophagy without inhibiting the mammalian target of rapamycin (B549165) (mTOR), a central kinase that suppresses autophagy under nutrient-rich conditions.[5][6] This mTOR-independent mechanism distinguishes it from classical autophagy inducers like rapamycin and Torin 1.[6] While the precise molecular target of this compound is yet to be fully elucidated, its activity is dependent on the core autophagy machinery, as its effects are nullified in cells deficient in essential autophagy-related genes (Atg) like Atg5.[1][3] Studies have shown that this compound does not affect the phosphorylation of mTORC1 substrates, confirming its distinct mode of action.[1]
Signaling Pathway of this compound-Induced Autophagy
The proposed signaling pathway for this compound-induced autophagy is distinct from the canonical mTOR-dependent pathway.
Comparative Performance of this compound and Other Autophagy Modulators
The performance of this compound has been benchmarked against several other small-molecule autophagy modulators with distinct mechanisms of action.
| Feature | This compound | Rapamycin | SMER28 | SBI-0206965 | AUTEN-67 |
| Primary Mechanism | mTOR-independent autophagy enhancer[1][6] | mTOR-dependent (mTORC1 inhibitor)[1] | mTOR-independent[7] | Inhibitor of ULK1/2 and AMPK kinases, blocking autophagy initiation[8] | Inhibitor of MTMR14, enhancing autophagy[8] |
| Reported Effective Concentration | 10 µM for GFP-LC3 puncta formation in HeLa cells[8] | 100 nM for autophagy induction[9] | 10-50 µM for autophagy induction[7] | IC50 of 108 nM for ULK1 in vitro[8] | 2-100 µM induces autophagic flux in HeLa cells[8] |
| Key Cellular Effects | - Increases LC3-II levels- Promotes clearance of aggregate-prone proteins- Reduces inflammatory cytokine production[8] | - Induces autophagosome formation- Decreases p62 levels- Arrests cell cycle | - Increases autophagosome synthesis- Enhances clearance of mutant huntingtin and α-synuclein[7] | - Suppresses ULK1-mediated phosphorylation- Blocks autophagic flux- Can induce apoptosis in cancer cells[8] | - Increases autophagic flux- Protects neurons from stress-induced cell death[8] |
Table 1: Comparative Performance of this compound and Other Autophagy Modulators.
Structure-Activity Relationship (SAR) of this compound Analogs
While a comprehensive quantitative dataset for a wide range of this compound analogs is not publicly available, initial studies have shed light on key structural features required for its activity. The screening of a diversity-oriented synthesis library revealed that compounds containing both an alkyl amine and a lipophilic group, such as a diphenyl alkyne, biphenyl, or naphthalene, had a higher hit rate for autophagy induction.[1]
Subsequent analysis of analogs of a potent hit, this compound, confirmed the importance of these features.[1] Analogs that lacked the amine group were inactive.[1] Furthermore, removal of the terminal phenyl group or its replacement with a pyridyl group also abolished the activity of this compound.[1] This suggests that both the basic amine, which may contribute to lysosomotropism, and the lipophilic moiety are critical for the autophagy-enhancing effects of this chemical scaffold.
Experimental Protocols
GFP-LC3 Puncta Formation Assay
This assay is a widely used method to visualize and quantify the formation of autophagosomes.
To quantify the number of GFP-LC3 puncta per cell as an indicator of autophagosome formation.[8]
-
HeLa cells stably expressing GFP-LC3.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (e.g., this compound) and vehicle control (DMSO).
-
Positive control (e.g., Rapamycin or starvation medium).
-
Fixative (e.g., 4% paraformaldehyde).
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Automated fluorescence microscope with image analysis software.[10]
-
Seed HeLa-GFP-LC3 cells in a 96-well plate at a density suitable for automated imaging.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of the test compounds, vehicle control, and positive control for a specified duration (e.g., 4 hours).[8]
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS and counterstain nuclei with DAPI or Hoechst.
-
Acquire images using an automated fluorescence microscope.
-
Use image analysis software to identify individual cells and quantify the number of GFP-LC3 puncta per cell.[10]
Autophagic Flux Assay by LC3 and p62 Immunoblotting
This biochemical assay provides a quantitative measure of autophagic flux by assessing the degradation of LC3-II and p62.
To quantify the levels of lipidated LC3 (LC3-II) and the autophagy substrate p62/SQSTM1 to determine autophagic flux.[8]
-
Cell line of interest (e.g., HeLa, MEFs).
-
Complete culture medium.
-
Test compounds and vehicle control.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF).
-
Primary antibodies: anti-LC3, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
Seed cells and allow them to adhere.
-
Treat cells with the test compound or vehicle control for the desired time. For flux measurement, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the compound treatment.[11]
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate.
-
Quantify band intensities. An increase in the LC3-II/loading control ratio in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux.[2] A decrease in p62 levels indicates its degradation via autophagy.[2]
Conclusion
This compound is a potent and specific tool for studying mTOR-independent autophagy. Its distinct mechanism of action provides a valuable alternative to classical autophagy inducers, allowing for the dissection of autophagy pathways without the confounding effects of mTOR inhibition. The available structure-activity relationship data for its analogs, though preliminary, provides a foundation for the future design of more potent and specific autophagy modulators. The experimental protocols detailed in this guide offer a standardized framework for the evaluation of this compound and other novel autophagy-modulating compounds. Further research into the precise molecular target of this compound will undoubtedly provide deeper insights into the complex regulation of autophagy and may unveil new therapeutic targets for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantifying autophagic flux in kidney tissue using structured illumination microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagic flux analysis [protocols.io]
Safety Operating Guide
Essential Safety and Logistical Information for Handling BRD5631
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of the Autophagy Enhancer BRD5631
This document provides crucial safety protocols and detailed experimental guidelines for the use of this compound, a novel small-molecule enhancer of autophagy that functions through an mTOR-independent pathway.[1][2][3][4] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling new or uncharacterized chemical compounds in a laboratory setting.
Immediate Safety and Handling Precautions
As the specific toxicological properties of this compound have not been extensively documented, it is imperative to treat this compound with a high degree of caution.[1] The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential hazards.[1]
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes or airborne particles of the compound.[1] |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are required. Consider double-gloving if handling higher concentrations.[1] |
| Body Protection | Laboratory Coat | A full-length lab coat is necessary to prevent skin contact.[1] |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] |
Operational Plan: Handling and Storage
A structured approach to handling and storage is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Experimental Protocols
Detailed methodologies for common assays involving this compound are provided to ensure reproducibility and adherence to safety standards.
Stock Solution Preparation [5]
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Store the stock solution at -20°C.[5]
-
Prepare fresh working dilutions in the appropriate cell culture medium immediately before use.[5]
GFP-LC3 Punctae Formation Assay [6][7] This assay is used to quantify the formation of autophagosomes.
-
Cell Seeding : Seed HeLa cells stably expressing GFP-LC3 in 384-well plates and allow them to adhere for 16 hours.[6]
-
Compound Treatment : Treat cells with this compound at various concentrations (e.g., an 8-point dose curve with a starting concentration of 20 μM) for 4 hours.[6]
-
Imaging : Acquire images using a fluorescence microscope.
-
Analysis : The number of GFP-LC3 punctae per cell serves as a quantitative measure of autophagy.[7] An increase in punctae indicates an enhancement in autophagosome formation.[4]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Steps:
-
Waste Segregation : All disposable materials that come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be treated as chemical waste.[1] These items should be segregated into a clearly labeled and sealed container.[1]
-
Decontamination : Surfaces and equipment that may have been in contact with this compound should be wiped down with a suitable solvent like 70% ethanol, followed by a standard laboratory disinfectant.[1]
-
Final Disposal : All waste containing this compound, including the solid compound, contaminated solutions, and disposable materials, must be disposed of according to local, state, and federal regulations for chemical waste.[1] It is prohibited to dispose of this compound down the drain or in regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
